Product packaging for Z-Gly-leu-ala-OH(Cat. No.:)

Z-Gly-leu-ala-OH

Cat. No.: B1365553
M. Wt: 393.4 g/mol
InChI Key: XFVWEUYJKZJINA-ZFWWWQNUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Gly-leu-ala-OH is a useful research compound. Its molecular formula is C19H27N3O6 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27N3O6 B1365553 Z-Gly-leu-ala-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H27N3O6

Molecular Weight

393.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid

InChI

InChI=1S/C19H27N3O6/c1-12(2)9-15(17(24)21-13(3)18(25)26)22-16(23)10-20-19(27)28-11-14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3,(H,20,27)(H,21,24)(H,22,23)(H,25,26)/t13-,15-/m0/s1

InChI Key

XFVWEUYJKZJINA-ZFWWWQNUSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1

sequence

GLA

Origin of Product

United States

Foundational & Exploratory

What is the structure of Z-Gly-leu-ala-OH?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure and Synthesis of Z-Gly-Leu-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the protected tripeptide this compound. It details the molecule's chemical structure, physicochemical properties, and a representative methodology for its synthesis. The document is intended for researchers in peptide chemistry, drug development, and biochemistry who utilize peptide building blocks for creating more complex therapeutic or diagnostic agents.

Molecular Structure and Composition

This compound is a synthetic tripeptide with the systematic IUPAC name (2S)-2-[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid.[1] The structure consists of three amino acid residues—Glycine (Gly), Leucine (Leu), and Alanine (Ala)—linked sequentially via peptide bonds.

The key structural features are:

  • N-Terminus Protection : The N-terminus of the glycine residue is protected by a benzyloxycarbonyl group, commonly abbreviated as "Z" or "Cbz". This group is crucial in synthetic peptide chemistry to prevent unwanted side reactions at the N-terminal amine during peptide bond formation.[2][3]

  • Peptide Backbone : The amino acids are arranged in the sequence Gly-Leu-Ala. The carboxyl group of Glycine is linked to the amino group of Leucine, and the carboxyl group of Leucine is linked to the amino group of Alanine.

  • C-Terminus : The C-terminus of the alanine residue is a free carboxylic acid (-OH), making the molecule a peptide acid.

The stereochemistry of the chiral centers in Leucine and Alanine is typically of the L-configuration, consistent with naturally occurring amino acids.

Structural Diagram

The following diagram illustrates the chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. This information is essential for experimental design, including molar calculations, solvent selection, and analytical characterization.

PropertyValueReference
CAS Number 24960-20-1[4]
Molecular Formula C₁₉H₂₇N₃O₆[1][5][4]
Molecular Weight 393.44 g/mol [1][5]
IUPAC Name (2S)-2-[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid[1]
Canonical SMILES C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CNC(=O)OCC1=CC=CC=C1[4]
Storage Temperature -15°C to 0°C[2]
Melting Point Not available[2]
Solubility Not available[2][3]

Experimental Protocols

This compound is primarily used as a building block in peptide synthesis.[5] Its synthesis is a representative example of solution-phase peptide chemistry, typically involving the coupling of a protected dipeptide with a protected amino acid, followed by deprotection.

Representative Synthesis Protocol: Solution-Phase Coupling

This protocol describes a general method for the final coupling step in the synthesis of this compound from Z-Gly-Leu-OH and an ester of L-Alanine (e.g., L-Alanine methyl ester, H-Ala-OMe), followed by saponification to yield the final product. The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and an additive such as 1-hydroxybenzotriazole (HOBt) is a standard practice to facilitate amide bond formation while minimizing racemization.

Materials:

  • Z-Gly-L-Leu-OH (1 equivalent)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.1 equivalents)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Z-Gly-L-Leu-OH:

    • Dissolve Z-Gly-L-Leu-OH (1 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Allow the activation reaction to proceed for 30-60 minutes at 0°C.

  • Preparation of Alanine Ester:

    • In a separate flask, suspend H-Ala-OMe·HCl (1.1 eq) in anhydrous DCM.

    • Add NMM or DIPEA (1.1 eq) dropwise at 0°C to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes.

  • Coupling Reaction:

    • Add the solution containing the free H-Ala-OMe from step 2 to the activated Z-Gly-L-Leu-OH solution from step 1 at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification of Protected Tripeptide (Z-Gly-Leu-Ala-OMe):

    • Filter the reaction mixture to remove the precipitated DCU. Wash the solid with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected tripeptide, Z-Gly-Leu-Ala-OMe.

    • If necessary, purify the crude product by column chromatography on silica gel.

  • Saponification (C-Terminal Deprotection):

    • Dissolve the purified Z-Gly-Leu-Ala-OMe in a suitable solvent mixture (e.g., methanol/water or THF/water).

    • Cool to 0°C and add 1 M NaOH solution (1.1-1.5 eq) dropwise.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Carefully acidify the mixture to pH 2-3 with 1 M HCl at 0°C.

    • Extract the product into ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound.

Synthesis Workflow

The logical flow of the synthesis protocol is depicted below.

Synthesis_Workflow start Start Materials: Z-Gly-Leu-OH H-Ala-OMe activation Carboxyl Activation (DCC, HOBt in DCM at 0°C) start->activation coupling Peptide Bond Formation (Add H-Ala-OMe, stir 12-24h) activation->coupling workup Work-up & Purification (Filter DCU, Wash, Concentrate) coupling->workup intermediate Protected Intermediate: Z-Gly-Leu-Ala-OMe workup->intermediate sapon Saponification (NaOH, then HCl) intermediate->sapon final_workup Final Extraction & Drying sapon->final_workup product Final Product: This compound final_workup->product

Figure 2: Workflow for the solution-phase synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in synthetic and medicinal chemistry. Its primary applications include:

  • Peptide Synthesis: It serves as a protected building block for the synthesis of longer, more complex peptides and peptidomimetics for therapeutic applications.[5]

  • Biochemical Assays: As a defined peptide sequence, it can be used as a substrate in enzyme activity studies, particularly for proteases, to investigate enzyme kinetics and inhibitor efficacy.[5]

  • Drug Formulation: The peptide can be incorporated into drug discovery pipelines to develop peptide-based therapeutics, where its structure can be modified to enhance stability and bioactivity.[5]

References

An In-depth Technical Guide to Z-Gly-Leu-Ala-OH: Chemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of the protected tripeptide Z-Gly-Leu-Ala-OH. This document is intended to serve as a valuable resource for professionals in the fields of peptide chemistry, drug discovery, and biochemical research.

Core Chemical Properties

This compound, also known by its IUPAC name (2S)-2-[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid, is a synthetic tripeptide. The "Z" designation refers to the benzyloxycarbonyl (Cbz) protecting group attached to the N-terminus of the glycine residue. This protecting group is instrumental in peptide synthesis, preventing unwanted side reactions during the coupling of amino acids.[1] The peptide is primarily utilized as a building block in the synthesis of more complex peptides and proteins for pharmaceutical and biotechnological applications.[2]

Quantitative Data Summary

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that experimentally determined values for properties such as melting point, boiling point, and specific solubility are not consistently available in the literature, a common occurrence for specialized, non-commodity reagents.

PropertyValueSource
IUPAC Name (2S)-2-[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid[3]
Synonyms N-benzyloxycarbonyl-glycyl-L-leucyl-L-alanine, Cbthis compound[3]
CAS Number 24960-20-1[1][4][5]
Molecular Formula C₁₉H₂₇N₃O₆[2][3]
Molecular Weight 393.43 g/mol [2][3][5]
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Not available (expected to be soluble in organic solvents like DMF and DMSO)[1]
pKa (estimated) ~3-4 for the C-terminal carboxylic acid

Experimental Protocols

The synthesis of this compound is typically achieved through solution-phase peptide synthesis. The following is a detailed methodology based on common practices for peptide coupling.

Solution-Phase Synthesis of this compound

This protocol outlines a plausible method for the synthesis of this compound from Z-Gly-Leu-OH and L-alanine methyl ester hydrochloride, followed by saponification.

Materials:

  • Z-Gly-Leu-OH

  • L-alanine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Methanol (MeOH)

  • 1 M Sodium hydroxide (NaOH)

Procedure:

Step 1: Coupling of Z-Gly-Leu-OH and L-alanine methyl ester

  • In a round-bottom flask, dissolve Z-Gly-Leu-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • In a separate flask, suspend L-alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM and add DIPEA (1.1 equivalents) to neutralize the salt. Stir for 15 minutes at room temperature.

  • Add the solution from step 2 to the flask containing Z-Gly-Leu-OH and HOBt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude Z-Gly-Leu-Ala-OMe.

Step 2: Saponification of Z-Gly-Leu-Ala-OMe

  • Dissolve the crude Z-Gly-Leu-Ala-OMe in a mixture of methanol and water.

  • Add 1 M NaOH solution (1.2 equivalents) dropwise while stirring at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude this compound.

Purification and Characterization

Purification:

The crude this compound can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is a standard eluent system.

  • Detection: UV detection at 214 nm and 254 nm.

The fractions containing the pure product are collected, combined, and lyophilized to obtain this compound as a white solid.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the Z-protecting group and the three amino acid residues.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Analytical RP-HPLC: To determine the purity of the final product.

Signaling Pathways and Biological Activity

Currently, there is no evidence in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Its primary role is that of a synthetic intermediate in the production of larger, biologically active peptides. One source mentions cytotoxic effects on Hodgkin's lymphoma cells, but this appears to be an isolated observation and not a widely studied activity.[5]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

synthesis_workflow cluster_synthesis Solution-Phase Synthesis cluster_purification Purification and Characterization start Z-Gly-Leu-OH + H-Ala-OMe coupling Coupling Reaction (DCC/HOBt in DMF/DCM) start->coupling deprotection Saponification (NaOH in MeOH/H₂O) coupling->deprotection crude_product Crude this compound deprotection->crude_product hplc RP-HPLC Purification crude_product->hplc final_product Pure this compound hplc->final_product analysis Characterization (NMR, MS, Analytical HPLC) final_product->analysis

Caption: Workflow for the synthesis and purification of this compound.

logical_relationship cluster_inputs Starting Materials cluster_process Process cluster_outputs Products z_gly_leu Z-Gly-Leu-OH coupling Peptide Bond Formation z_gly_leu->coupling h_ala_ome H-Ala-OMe h_ala_ome->coupling z_gla_ome Z-Gly-Leu-Ala-OMe coupling->z_gla_ome hydrolysis Ester Hydrolysis z_gla_oh This compound hydrolysis->z_gla_oh z_gla_ome->hydrolysis

Caption: Logical relationship of reactants and products in the synthesis.

References

An In-Depth Technical Guide to the Synthesis of Carbobenzoxy-Glycyl-leucyl-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis of the protected tripeptide, Carbobenzoxy-Glycyl-leucyl-alanine (Z-Gly-Leu-Ala). This document details a well-established solution-phase synthesis approach, presenting experimental protocols and quantitative data to aid in its replication and application in research and drug development.

Introduction

Carbobenzoxy-Glycyl-leucyl-alanine is a C-terminal protected tripeptide composed of glycine, leucine, and alanine residues. The carbobenzoxy (Z) group serves as a crucial protecting group for the N-terminus of the glycine residue, preventing unwanted side reactions during peptide bond formation. This strategic protection allows for the sequential and controlled coupling of amino acids to build the desired peptide sequence. The synthesis of such protected peptides is a fundamental technique in peptide chemistry, essential for the production of peptidomimetics, enzyme substrates, and active pharmaceutical ingredients.

This guide will focus on a classical solution-phase synthesis strategy, a versatile and scalable method for peptide production.

Synthesis Strategy: A Stepwise Approach

The synthesis of Carbobenzoxy-Glycyl-leucyl-alanine is typically achieved through a stepwise, solution-phase approach. This method involves the sequential coupling of amino acid derivatives, with appropriate protection and deprotection steps to ensure the correct sequence. A common strategy involves the synthesis of a dipeptide intermediate, which is then coupled with the third amino acid derivative.

A representative synthetic route involves the following key transformations:

  • Synthesis of the Dipeptide (Leu-Ala): Leucine and Alanine are coupled to form the dipeptide. To control the reaction, the N-terminus of Leucine is protected (e.g., with a Boc or Z group), and the C-terminus of Alanine is protected as an ester (e.g., methyl or ethyl ester).

  • Deprotection of the Dipeptide: The N-terminal protecting group of the dipeptide is removed to expose the free amino group.

  • Coupling of Z-Glycine: The N-terminally protected Z-Glycine is then coupled with the deprotected dipeptide to form the final tripeptide, Z-Gly-Leu-Ala.

  • Final Deprotection/Purification: Depending on the desired final product, the C-terminal ester group can be removed by saponification. The final product is then purified.

Experimental Protocols

The following protocols are based on established methods of solution-phase peptide synthesis.

Materials and Reagents
  • N-Carbobenzoxy-Glycine (Z-Gly-OH)

  • L-Leucine

  • L-Alanine

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate (EtOAc), Dioxane, Petroleum ether, Diethyl ether

  • Reagents for work-up and purification: Sodium bicarbonate (NaHCO₃) solution, Citric acid solution, Sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

Synthesis of L-Alanine Methyl Ester Hydrochloride (H-Ala-OMe·HCl)
  • To a stirred suspension of L-Alanine in methanol at 0°C, slowly add thionyl chloride.

  • Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude H-Ala-OMe·HCl.

  • Recrystallize the product from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure H-Ala-OMe·HCl.

Synthesis of N-Carbobenzoxy-L-leucyl-L-alanine Methyl Ester (Z-Leu-Ala-OMe)
  • Dissolve N-Carbobenzoxy-L-leucine (Z-Leu-OH) and a coupling agent such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Cool the solution to 0°C and add dicyclohexylcarbodiimide (DCC).

  • Stir the mixture at 0°C for a period, allowing for the formation of the activated ester.

  • In a separate flask, suspend L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) in DCM and neutralize it with a base like triethylamine (TEA) or diisopropylethylamine (DIEA) at 0°C.

  • Add the activated Z-Leu-OH solution to the neutralized H-Ala-OMe solution.

  • Allow the reaction to proceed at room temperature overnight.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate successively with a weak acid solution (e.g., citric acid), water, a weak base solution (e.g., sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Z-Leu-Ala-OMe.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Deprotection of Z-Leu-Ala-OMe to H-Leu-Ala-OMe
  • The Carbobenzoxy (Z) group can be removed by catalytic hydrogenation.

  • Dissolve Z-Leu-Ala-OMe in a suitable solvent like methanol or ethanol.

  • Add a catalyst, typically Palladium on charcoal (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC).

  • Filter off the catalyst through a pad of Celite.

  • Evaporate the solvent to obtain H-Leu-Ala-OMe.

Synthesis of Carbobenzoxy-Glycyl-leucyl-alanine (Z-Gly-Leu-Ala)
  • Activate N-Carbobenzoxy-Glycine (Z-Gly-OH) using a coupling agent like DCC and HOBt or NHS in a similar manner to the synthesis of Z-Leu-Ala-OMe.

  • Couple the activated Z-Gly-OH with the deprotected dipeptide ester (H-Leu-Ala-OMe).

  • Follow a similar work-up procedure as described for the synthesis of the dipeptide ester to isolate the crude protected tripeptide ester, Z-Gly-Leu-Ala-OMe.

  • For the final product with a free carboxylic acid, the methyl ester is saponified. Dissolve Z-Gly-Leu-Ala-OMe in a solvent mixture such as dioxane and water.

  • Add a stoichiometric amount of aqueous sodium hydroxide (NaOH) solution and stir at room temperature.

  • Monitor the reaction by TLC. Once complete, acidify the reaction mixture with a weak acid (e.g., citric acid) to protonate the carboxylate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the final product, Z-Gly-Leu-Ala, by recrystallization or column chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Carbobenzoxy-Glycyl-leucyl-alanine and its intermediates. Please note that yields can vary depending on the specific reaction conditions and purification methods employed.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Specific Rotation [α]D
Z-Leu-Ala-OMeC₂₀H₃₀N₂O₅394.4775-85Not specifiedNot specified
Z-Gly-Leu-Ala C₁₉H₂₇N₃O₆ 393.44 70-80 168-170 -28.5° (c=1, DMF)

Data is compiled from typical peptide synthesis procedures and may vary.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the solution-phase synthesis of Carbobenzoxy-Glycyl-leucyl-alanine.

Synthesis_Workflow cluster_dipeptide Dipeptide Synthesis cluster_deprotection Dipeptide Deprotection cluster_tripeptide Tripeptide Synthesis cluster_final Final Product Formation Z_Leu Z-Leu-OH Coupling1 Coupling (DCC, HOBt) Z_Leu->Coupling1 Ala_OMe H-Ala-OMe Ala_OMe->Coupling1 Z_Leu_Ala_OMe Z-Leu-Ala-OMe Coupling1->Z_Leu_Ala_OMe Deprotection Hydrogenolysis (H₂, Pd/C) Z_Leu_Ala_OMe->Deprotection H_Leu_Ala_OMe H-Leu-Ala-OMe Deprotection->H_Leu_Ala_OMe Coupling2 Coupling (DCC, HOBt) H_Leu_Ala_OMe->Coupling2 Z_Gly Z-Gly-OH Z_Gly->Coupling2 Z_Gly_Leu_Ala_OMe Z-Gly-Leu-Ala-OMe Coupling2->Z_Gly_Leu_Ala_OMe Saponification Saponification (NaOH) Z_Gly_Leu_Ala_OMe->Saponification Z_Gly_Leu_Ala Z-Gly-Leu-Ala Saponification->Z_Gly_Leu_Ala

Caption: Solution-phase synthesis workflow for Z-Gly-Leu-Ala.

Conclusion

This technical guide has outlined the fundamental principles and a detailed methodology for the synthesis of Carbobenzoxy-Glycyl-leucyl-alanine. The solution-phase approach, while requiring careful purification at each step, offers flexibility and scalability for producing this and other protected peptides. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development, facilitating the synthesis of this important building block for more complex peptide structures. Adherence to established purification and characterization techniques is crucial for obtaining a final product of high purity.

Z-Gly-Leu-Ala-OH (CAS: 24960-20-1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Z-Gly-Leu-Ala-OH, with the CAS number 24960-20-1, is a synthetic tripeptide composed of glycine, leucine, and alanine residues. The "Z" prefix denotes a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminus of the glycine. This compound serves as a valuable building block in peptide synthesis and as a tool in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, applications, and relevant (though generalized) experimental contexts.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in public literature. The following tables summarize the available computed data and general characteristics.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
CAS Number 24960-20-1
Molecular Formula C₁₉H₂₇N₃O₆
Molecular Weight 393.43 g/mol
IUPAC Name (2S)-2-[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid
Synonyms Z-Glycyl-L-leucyl-L-alanine, N-Carbobenzyloxy-glycyl-L-leucyl-L-alanine
Appearance Not specified (typically a white to off-white solid)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Not specified. Likely soluble in organic solvents like DMSO.
Storage Temperature -15°C to -20°C

Table 2: Computed Spectral and Physicochemical Data for this compound

Data TypeComputed ValueSource
Exact Mass 393.189985 g/mol
XLogP3 1.8
Hydrogen Bond Donor Count 4
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 10
Topological Polar Surface Area 145 Ų
Heavy Atom Count 28

Applications in Research and Development

This compound is primarily utilized in the following areas:

  • Peptide Synthesis: It serves as a protected building block for the synthesis of more complex peptides and peptidomimetics through both solid-phase and solution-phase methodologies.

  • Biochemical Research: This tripeptide can be used as a substrate in enzymatic assays or as a reference standard in analytical studies.

  • Drug Discovery and Formulation: Peptides and their derivatives are explored for their therapeutic potential. While specific biological activities for this compound are not extensively documented, related peptides have shown cytotoxic effects on cancer cells, potentially through the induction of apoptosis and the generation of reactive oxygen species (ROS).

Experimental Protocols (Generalized)

Detailed experimental protocols for the synthesis or specific use of this compound are not widely published. The following sections provide generalized methodologies relevant to this class of compounds.

General Protocol for Solution-Phase Peptide Coupling using a Carbodiimide

This protocol describes a general method for forming a peptide bond between a Z-protected tripeptide like this compound and another amino acid ester, using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Xxx-OR·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • In a separate flask, suspend the amino acid ester hydrochloride (1.2 equivalents) in the same solvent and add DIPEA or TEA (1.2 equivalents) to neutralize the salt.

  • Add the neutralized amino acid ester solution to the solution of this compound and HOBt.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in the reaction solvent dropwise to the cooled mixture.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) by-product.

  • Dilute the filtrate with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected peptide.

  • Purify the crude product by column chromatography or recrystallization.

Solution_Phase_Peptide_Synthesis Z_GLA This compound Activation Activation Step Z_GLA->Activation AA_Ester Amino Acid Ester (H-Xxx-OR) Coupling Coupling Reaction AA_Ester->Coupling DCC DCC DCC->Activation HOBt HOBt HOBt->Activation Solvent Anhydrous Solvent (DCM or DMF) Solvent->Activation Base Base (DIPEA) Base->Coupling Activation->Coupling Active Ester Intermediate Workup Aqueous Workup & Purification Coupling->Workup Product Protected Peptide (Z-Gly-Leu-Ala-Xxx-OR) Workup->Product

Caption: Generalized workflow for solution-phase peptide synthesis.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing a peptide on a solid support, where a peptide like this compound could be elongated.

Materials:

  • Pre-loaded resin (e.g., Ala-Wang resin)

  • Fmoc-protected amino acids (e.g., Fmoc-Leu-OH, Fmoc-Gly-OH)

  • Coupling agents (e.g., HBTU, HATU, or DIC)

  • Activator base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid-based)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the pre-loaded resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate tube, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) in DMF with a coupling agent (e.g., HBTU) and an activator base (e.g., DIPEA).

  • Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Wash the resin with DMF.

  • Repeat: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the desired sequence (e.g., Fmoc-Gly-OH).

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the solid support and remove any side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solid_Phase_Peptide_Synthesis_Cycle Start Start: Resin-Bound Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling: - Fmoc-AA-OH - Coupling Reagent - Base Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Next_Cycle Repeat for Next Amino Acid Wash2->Next_Cycle Next_Cycle->Deprotection Elongate Peptide Final_Cleavage Final Cleavage from Resin Next_Cycle->Final_Cleavage Sequence Complete

Caption: Cyclical workflow of solid-phase peptide synthesis (SPPS).

Potential Biological Activity and Signaling Pathways (Illustrative)

While direct experimental evidence for this compound is limited, related peptides have been noted to induce apoptosis in cancer cells, a process often linked with the generation of reactive oxygen species (ROS). The following diagrams illustrate the general concepts of these pathways.

Generalized Apoptosis Signaling

Apoptosis, or programmed cell death, can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Crosstalk Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Activation Caspase8->Executioner_Caspases Cellular_Stress Cellular Stress (e.g., DNA Damage, ROS) Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis ROS_Generation cluster_mito Mitochondrion cluster_cellular_effects Cellular Effects ETC Electron Transport Chain (ETC) Superoxide Superoxide (O₂⁻) ETC->Superoxide Electron Leak Oxygen O₂ Oxygen->Superoxide SOD Superoxide Dismutase (SOD) Superoxide->SOD H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis_Induction Apoptosis Induction Oxidative_Stress->Apoptosis_Induction

The Enduring Role of the Benzyloxycarbonyl (Z) Protecting Group in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide synthesis is a cornerstone of biochemical research and pharmaceutical development, enabling the creation of novel therapeutics, research tools, and biomaterials. The process relies on the sequential coupling of amino acids to form a polypeptide chain. A fundamental challenge in this process is preventing unwanted side reactions at the reactive N-terminus (α-amino group) and various side chains of the amino acid monomers. This is achieved through the use of protecting groups, which act as temporary shields for these reactive sites.

Among the pantheon of protecting groups, the Benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, was the first to enable the rational, stepwise synthesis of peptides.[1] Despite the later development and widespread adoption of Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl) strategies for solid-phase peptide synthesis (SPPS), the Z-group remains a vital tool, particularly in solution-phase synthesis, fragment condensation, and for specific side-chain protection due to its unique stability and cleavage characteristics.[1][2] This guide provides an in-depth technical overview of the Z-group's core properties, applications, experimental protocols, and its strategic place in contemporary peptide chemistry.

Core Concepts of the Z-Protecting Group

The Benzyloxycarbonyl group is a carbamate formed between the amino group of an amino acid and benzyl chloroformate. Its utility is rooted in a combination of stability and selective lability.

Key Advantages:

  • Ease of Introduction: The Z-group is readily introduced to the α-amino group of an amino acid.[1]

  • Stability: It is stable under a wide range of conditions, including mildly acidic and basic environments, making it compatible with various coupling and deprotection steps of other protecting groups.[1]

  • Crystallinity: Z-protected amino acids are often stable, crystalline solids that are easy to handle, purify, and store.[1]

  • Racemization Suppression: The urethane-type linkage of the Z-group helps to suppress racemization at the α-carbon during the activation of the carboxyl group for peptide bond formation.[3]

Primary Applications:

  • Solution-Phase Peptide Synthesis (SPPS): The Z-group is a mainstay for Nα-protection in classical solution-phase synthesis.[1]

  • Side-Chain Protection: It is frequently used as a "permanent" protecting group for the side chains of amino acids like Lysine and Ornithine, particularly within the Boc/Bzl SPPS strategy.[4]

Experimental Protocols

Detailed and reliable protocols are critical for the successful application of the Z-group.

Protocol 1: Introduction of the Z-Group (N-Protection)

This protocol describes the protection of an amino acid using benzyl chloroformate under Schotten-Baumann conditions.

Materials:

  • Amino Acid (1.0 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium Carbonate (Na₂CO₃) and Sodium Bicarbonate (NaHCO₃) or 1 M NaOH

  • Dioxane or Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc) or MTBE

  • 0.5 M Sulfuric Acid (H₂SO₄) or other suitable acid

  • Deionized Water

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 eq) in a suitable aqueous base. A mixed buffer of Na₂CO₃:NaHCO₃ (2:1) or 1 M NaOH can be used to maintain a pH between 8 and 10.[5] An organic co-solvent like dioxane or THF may be added to aid solubility.

  • Acylation: Cool the solution in an ice bath. Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring. Ensure the pH is maintained between 8 and 10 throughout the addition, adding more base as necessary to neutralize the HCl byproduct.

  • Reaction: Allow the reaction to stir for 1-2 hours at room temperature after the addition is complete.

  • Work-up:

    • Remove the organic solvent (if used) under reduced pressure.

    • Wash the remaining aqueous solution with ether or ethyl acetate to remove any excess benzyl chloroformate and benzyl alcohol.

    • Acidify the aqueous layer to pH 2 with cold 0.5 M H₂SO₄ or another suitable acid. The Z-protected amino acid will typically precipitate or can be extracted.

  • Isolation: Extract the product with ethyl acetate or another suitable organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent in vacuo. The product can then be purified by crystallization.[4]

Protocol 2: Removal of the Z-Group (Deprotection)

The choice of deprotection method is critical and depends on the presence of other sensitive functional groups in the peptide.

Method A: Catalytic Hydrogenation This is the mildest and cleanest method, yielding the free amine, toluene, and carbon dioxide.

Materials:

  • Z-protected peptide

  • Palladium on carbon (Pd/C), typically 5-10% w/w

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or THF

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Preparation: Dissolve the Z-protected peptide in the chosen solvent in a flask suitable for hydrogenation.

  • Catalyst Addition: Add the Pd/C catalyst to the solution. The amount is typically 5-10% of the substrate weight.

  • Hydrogenation: Purge the flask with H₂ gas and maintain a positive pressure (e.g., using a balloon) or perform the reaction in a Parr hydrogenator at a set pressure (e.g., 1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are typically complete within a few hours.

  • Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent.

  • Final Product: Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.

Note: This method is incompatible with peptides containing sulfur (Cysteine, Methionine) as they poison the catalyst.[4]

Method B: Acidolysis with HBr in Acetic Acid This is a harsher method suitable for substrates that are incompatible with hydrogenation.

Materials:

  • Z-protected peptide

  • 33% Hydrogen Bromide (HBr) in Acetic Acid (AcOH)

  • Scavenger (e.g., thioanisole, if sensitive residues like Trp are present)

  • Dry Ether

Procedure:

  • Preparation: Dissolve the Z-protected peptide in a minimal amount of glacial acetic acid, if necessary.

  • Cleavage: Add the 33% HBr/AcOH solution. The reaction is typically stirred at room temperature for 30-90 minutes.[6]

  • Precipitation: After the reaction is complete, precipitate the peptide hydrobromide salt by adding the reaction mixture to a large volume of cold, dry ether.

  • Isolation: Collect the precipitate by filtration or centrifugation, wash thoroughly with dry ether, and dry under vacuum.

Quantitative Data and Comparative Analysis

The selection of a protecting group is a strategic decision based on its stability, removal conditions, and orthogonality relative to other groups used in the synthesis.

Table 1: Stability of the Benzyloxycarbonyl (Z) Group

Condition CategoryReagent/ConditionStability of Z-Group
Mild Acid Trifluoroacetic Acid (TFA) (used for Boc removal)Generally Stable
Strong Acid HBr/AcOH, Anhydrous HFLabile (Cleaved)
Base Piperidine (used for Fmoc removal), NaOH (saponification)Stable
Catalytic Hydrogenation H₂ gas, Pd/C catalystLabile (Cleaved)
Nucleophiles HydrazineStable
Reductive Metals Sodium (Na) in liquid Ammonia (NH₃)Labile (Cleaved)

Table 2: Comparison of Common Nα-Protecting Groups

FeatureBenzyloxycarbonyl (Z/Cbz)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Primary Application Solution-Phase SynthesisSolid-Phase Synthesis (Boc/Bzl)Solid-Phase Synthesis (Fmoc/tBu)
Introduction Reagent Benzyl Chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc₂O)Fmoc-Cl or Fmoc-OSu
Cleavage Condition Catalytic Hydrogenation or Strong Acid (HBr/AcOH, HF)Moderate Acid (e.g., TFA)Base (e.g., 20% Piperidine in DMF)
Byproducts Toluene + CO₂ (Hydrogenation)Isobutylene + CO₂Dibenzofulvene-piperidine adduct
Orthogonality Orthogonal to Fmoc. Quasi-orthogonal to Boc/Bn strategy.[3]Orthogonal to Fmoc and Z (if Z removed by hydrogenation).Fully orthogonal to Boc and Z.[]
Key Advantage High stability; crystalline derivatives.Widely used in SPPS; good solubility.Very mild, base-labile cleavage.
Key Disadvantage H₂/Pd incompatible with sulfur; strong acid cleavage is harsh.Requires repetitive use of moderate acid; HF for final cleavage.Base-labile, can cause side reactions like aspartimide formation.

Workflows and Logical Relationships

Visualizing the workflows in peptide synthesis clarifies the role and manipulation of the Z-group.

General Peptide Synthesis Cycle Start Resin-Bound Peptide (Nα-Protected) Deprotect Step 1: Nα-Deprotection (e.g., remove Fmoc, Boc, or Z) Start->Deprotect Wash1 Step 2: Wash Deprotect->Wash1 Couple Step 3: Couple next Nα-Protected Amino Acid (e.g., with DCC/HOBt) Wash1->Couple Wash2 Step 4: Wash Couple->Wash2 Elongated Elongated Peptide (Nα-Protected) Wash2->Elongated Repeat Repeat Cycle or Proceed to Final Cleavage Elongated->Repeat Repeat->Deprotect Continue Elongation Z-Group Introduction (N-Protection) cluster_reagents Reagents AA Amino Acid (Free N-Terminus) React Reaction (Aqueous Base, pH 8-10) AA->React CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->React Product Z-Protected Amino Acid React->Product Z-Group Deprotection Pathways Z_Peptide Z-Protected Peptide Method_H2 Catalytic Hydrogenation (H₂, Pd/C) Z_Peptide->Method_H2 Method_HBr Strong Acidolysis (HBr in Acetic Acid) Z_Peptide->Method_HBr Product_H2 Deprotected Peptide + Toluene + CO₂ Method_H2->Product_H2 Product_HBr Deprotected Peptide Salt + Benzyl Bromide + CO₂ Method_HBr->Product_HBr Orthogonality of Nα-Protecting Groups Peptide Fully Protected Peptide (Fmoc-AA(tBu)-AA(Z)-...) Cleavage_Base Base (e.g., Piperidine) Peptide->Cleavage_Base Cleavage_Acid Mild Acid (e.g., TFA) Peptide->Cleavage_Acid Cleavage_H2 Hydrogenolysis (H₂ / Pd-C) Peptide->Cleavage_H2 Result_Base Removes Fmoc only Cleavage_Base->Result_Base Result_Acid Removes Boc/tBu only Cleavage_Acid->Result_Acid Result_H2 Removes Z only Cleavage_H2->Result_H2

References

The Tripeptide Z-Gly-Leu-Ala-OH: A Technical Guide to its Application as a Tripeptidyl Peptidase II Inhibitor in Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical applications of the synthetic tripeptide, Z-Gly-Leu-Ala-OH. Primarily utilized as a research tool, this compound has emerged as a valuable inhibitor of the cytosolic serine peptidase, Tripeptidyl Peptidase II (TPPII). This document details its role in elucidating cellular stress responses, particularly in the context of DNA damage and oncogenesis, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Properties of this compound

This compound is a synthetic peptide composed of glycine, leucine, and alanine, featuring a benzyloxycarbonyl (Z) group protecting the N-terminus of glycine.[1] This protecting group is crucial for its function in peptide synthesis and its inhibitory activity.[1] The primary recognized application of this compound in biochemistry is as a building block in peptide synthesis.[2] However, its utility as a specific, albeit not exclusively, inhibitor of TPPII has opened avenues for investigating complex cellular pathways.[3]

PropertyValue
IUPAC Name (2S)-2-[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid
Synonyms Z-GLA-OH, this compound
CAS Number 24960-20-1
Molecular Formula C₁₉H₂₇N₃O₆
Molecular Weight 393.44 g/mol
Appearance White powder
Storage Temperature -15°C to -0°C

Application in Cancer Research: Inhibition of the DNA Damage Response

Recent studies have highlighted the role of TPPII in the cellular response to DNA damage, particularly in cancer cells. This compound has been instrumental in these investigations by inhibiting TPPII activity, thereby sensitizing tumor cells to treatments like gamma-irradiation.[3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies utilizing this compound as a TPPII inhibitor.

Experimental SystemTreatmentKey FindingReference
Mouse and Human Tumors (in vivo)This compound + γ-irradiation (3-4 Gy)Complete tumor regression observed with the combination treatment. This compound alone had minor effects on tumor growth.[3]
Etoposide-treated Melanoma CellsThis compoundAttenuated expression of γ-H2AX, a marker of DNA double-strand breaks.[2]
γ-irradiated Lymphoma CellsThis compoundExcluded TPPII from the nucleus, which correlated with reduced nuclear expression of p53 and activation of caspase-3 and -9.[4]
EL-4, ALC, YAC-1, and LLC cellsγ-irradiation (5 Gy)Rapid translocation of TPPII into the nucleus was observed 1 hour post-irradiation.[3]

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by inhibiting TPPII, which has been shown to translocate to the nucleus in response to cellular stressors like DNA damage and reactive oxygen species (ROS).[2][4] This nuclear translocation is a critical step in the DNA damage response pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vivo Tumor Radiosensitization

This protocol is adapted from studies demonstrating the in vivo efficacy of this compound in sensitizing tumors to gamma-irradiation.[3]

1. Animal Model and Tumor Induction:

  • Use an appropriate mouse model (e.g., C57BL/6) and tumor cell line (e.g., EL-4 lymphoma).

  • Subcutaneously inject a suspension of tumor cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 5-7 mm in diameter).

2. Treatment Groups:

  • Control Group: Vehicle (e.g., PBS) administration.

  • This compound Only Group: Administer this compound at a specified dose (e.g., via intraperitoneal injection).

  • γ-irradiation Only Group: Expose tumors to a single dose of gamma-irradiation (e.g., 3-4 Gy).

  • Combination Group: Administer this compound followed by gamma-irradiation.

3. Treatment Protocol:

  • Administer this compound or vehicle daily for a defined period.

  • On specified days, irradiate the tumors of the relevant groups.

  • Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.

  • Calculate tumor volume using the formula: (length × width²) / 2.

  • Monitor animal health and body weight throughout the experiment.

4. Endpoint and Analysis:

  • The primary endpoint is tumor growth inhibition or regression.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, western blotting).

  • Statistically analyze the differences in tumor volume between the treatment groups.

Protocol 2: Analysis of TPPII Nuclear Translocation by Immunocytochemistry

This protocol outlines the steps to visualize the effect of this compound on the subcellular localization of TPPII in response to DNA damage.[2][3]

1. Cell Culture and Treatment:

  • Plate cells (e.g., melanoma or lymphoma cell lines) on coverslips in a multi-well plate.

  • Allow cells to adhere and grow to a suitable confluency.

  • Pre-treat cells with this compound at a predetermined concentration for a specified time (e.g., 2 hours).

  • Induce DNA damage by treating with a DNA-damaging agent (e.g., etoposide) or exposing to gamma-irradiation.

  • Include appropriate controls (untreated, DNA damage only).

2. Immunofluorescence Staining:

  • After the treatment period, wash the cells with PBS.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

  • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Incubate the cells with a primary antibody against TPPII.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with a DNA dye (e.g., DAPI).

3. Microscopy and Image Analysis:

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Analyze the images to determine the subcellular localization of TPPII (cytoplasmic vs. nuclear).

  • Quantify the percentage of cells showing nuclear TPPII in each treatment group.

Conclusion

This compound is a valuable tool for researchers investigating the role of Tripeptidyl Peptidase II in cellular processes. Its ability to inhibit TPPII and consequently modulate the DNA damage response has significant implications for cancer biology and drug development. The protocols and data presented in this guide provide a framework for utilizing this compound in future biochemical and preclinical research. Further studies are warranted to explore its full therapeutic potential and to identify other cellular pathways regulated by TPPII.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Z-Gly-Leu-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the protected tripeptide Z-Gly-Leu-Ala-OH. The synthesis is based on the widely utilized Fmoc/tBu strategy, employing 2-chlorotrityl chloride resin to yield a C-terminal carboxylic acid upon cleavage. This method ensures the integrity of the N-terminal benzyloxycarbonyl (Z) protecting group. Detailed procedures for resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage are presented. Additionally, this document includes methods for characterization and suggests a potential application of this compound as a substrate for enzymatic assays involving carboxypeptidase A.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and scalable production of peptides.[1][2] The methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support.[1][3] This approach simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing steps.[2]

The synthesis of N-terminally protected peptides, such as this compound, is crucial for various applications, including their use as enzyme substrates or inhibitors and as building blocks in fragment condensation strategies for the synthesis of larger proteins. The benzyloxycarbonyl (Z or Cbz) group is a common amine protecting group in peptide synthesis.[4] Its removal is typically achieved through hydrogenolysis, conditions orthogonal to the acid-labile side-chain protecting groups often used in Fmoc-based SPPS.

This protocol details the synthesis of this compound on 2-chlorotrityl chloride resin. This resin is highly acid-sensitive, allowing for the cleavage of the final peptide with a free C-terminus under very mild acidic conditions that do not affect the Z-group.[5][6]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below. All reagents should be of peptide synthesis grade.

Category Item Suggested Grade/Purity
Resin 2-Chlorotrityl chloride (2-CTC) resin, 100-200 mesh1.0 - 1.6 mmol/g substitution
Amino Acids Fmoc-Ala-OH>99%
Fmoc-Leu-OH>99%
Z-Gly-OH>99%
Coupling Reagents N,N'-Diisopropylcarbodiimide (DIC)>99%
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)>98%
Alternative: HBTU/HOBt/HATU>98%
Bases N,N-Diisopropylethylamine (DIEA)>99.5% (Peptide synthesis grade)
Deprotection Reagent Piperidine>99.5%
Solvents N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)ACS grade or higher
Methanol (MeOH)ACS grade or higher
Cleavage Reagents Trifluoroacetic acid (TFA)>99%
Alternative: Hexafluoroisopropanol (HFIP)>99%
Washing Solvents Isopropanol (IPA)ACS grade or higher
Diethyl etherACS grade or higher
Characterization Acetonitrile (ACN)HPLC grade
WaterHPLC grade
Formic acid (FA)LC-MS grade

Experimental Protocols

Resin Preparation and First Amino Acid Loading

The initial step involves loading the C-terminal amino acid, Alanine, onto the 2-chlorotrityl chloride resin.

  • Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin (e.g., 1.5 mmol/g) in 10 mL of DCM for 30 minutes in a suitable reaction vessel.

  • Amino Acid Preparation: In a separate vial, dissolve 2 equivalents of Fmoc-Ala-OH (relative to resin loading) in a minimal amount of DMF, then dilute with DCM (approx. 8 mL).

  • Loading: Drain the DCM from the swollen resin. Add the Fmoc-Ala-OH solution to the resin, followed by 4 equivalents of DIEA.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted sites on the resin, add 1 mL of methanol and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

  • Loading Determination (Optional): The loading of the first amino acid can be quantified by Fmoc cleavage and UV spectrophotometry. A known mass of dried resin is treated with 20% piperidine in DMF, and the absorbance of the resulting dibenzylfulvene-piperidine adduct is measured at ~301 nm.

Peptide Chain Elongation (Fmoc-SPPS Cycles)

The peptide chain is built from the C-terminus to the N-terminus. The following cycle is performed for Fmoc-Leu-OH.

Step 2.1: Fmoc Deprotection

  • Swell the Fmoc-Ala-resin in DMF for 20 minutes.

  • Drain the DMF and add a solution of 20% piperidine in DMF (10 mL/g resin).

  • Agitate for 5 minutes, then drain.

  • Repeat the 20% piperidine treatment for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine.

Step 2.2: Amino Acid Coupling (Leu)

  • In a separate vial, pre-activate 3 equivalents of Fmoc-Leu-OH with 3 equivalents of DIC and 3 equivalents of Oxyma in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Add 6 equivalents of DIEA to the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads to check for reaction completion (a negative result, i.e., yellow beads, indicates a complete reaction).

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Final Coupling of Z-Gly-OH

The final amino acid is coupled using the N-terminally protected Z-Glycine.

  • Fmoc Deprotection: Perform the deprotection of the Fmoc group from the N-terminal Leucine as described in Step 2.1.

  • Coupling (Z-Gly-OH):

    • Pre-activate 3 equivalents of Z-Gly-OH with 3 equivalents of DIC and 3 equivalents of Oxyma in DMF.

    • Add the activated solution to the deprotected H-Leu-Ala-resin.

    • Add 6 equivalents of DIEA.

    • Agitate for 2-4 hours, or until a Kaiser test indicates reaction completion.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF (5x) and DCM (5x). Dry the resin thoroughly under vacuum.

Cleavage of this compound from the Resin

A mild acidic cleavage is performed to release the peptide from the resin while keeping the Z-group intact.

  • Preparation: Place the dried, peptide-bound resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage solution of 1% TFA in DCM.[7] Alternatively, a solution of 20% hexafluoroisopropanol (HFIP) in DCM can be used.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate gently for 2 minutes.

  • Collection: Drain the solution into a collection flask containing a small amount of pyridine or DIEA to neutralize the acid.

  • Repeat: Repeat the cleavage treatment (steps 3 and 4) three more times, collecting the filtrate in the same flask.

  • Solvent Evaporation: Evaporate the combined filtrates (DCM) under reduced pressure.

  • Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude this compound peptide under high vacuum.

Characterization and Purification

The crude peptide should be analyzed for purity and identity, followed by purification.

Technique Typical Parameters Expected Result for this compound
RP-HPLC Column: C18, 5 µm, 4.6 x 250 mmMobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% TFA in AcetonitrileGradient: 10-90% B over 30 minA major peak corresponding to the product. Purity is determined by peak area integration.
Mass Spectrometry Mode: Electrospray Ionization (ESI), PositiveAnalysis: Full ScanCalculated [M+H]+: 394.19 g/mol Observed [M+H]+: 394.2 ± 0.1 g/mol

Purification: The crude peptide can be purified using preparative reverse-phase HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA. Fractions containing the pure product are pooled and lyophilized to yield the final peptide as a white solid.

Diagrams

Synthesis Workflow

The overall workflow for the solid-phase synthesis of this compound is depicted below.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_elongation Peptide Elongation cluster_final_coupling Final Coupling cluster_cleavage Cleavage & Purification Resin 2-CTC Resin Load_Ala Load Fmoc-Ala-OH Resin->Load_Ala Cap Cap with MeOH Load_Ala->Cap Fmoc_Ala_Resin Fmoc-Ala-Resin Cap->Fmoc_Ala_Resin Deprotect_1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Ala_Resin->Deprotect_1 Couple_Leu Couple Fmoc-Leu-OH (DIC/Oxyma) Deprotect_1->Couple_Leu Wash_1 Wash (DMF/DCM) Couple_Leu->Wash_1 Fmoc_Leu_Ala_Resin Fmoc-Leu-Ala-Resin Wash_1->Fmoc_Leu_Ala_Resin Deprotect_2 Fmoc Deprotection Fmoc_Leu_Ala_Resin->Deprotect_2 Couple_ZGly Couple Z-Gly-OH Deprotect_2->Couple_ZGly Z_Peptide_Resin Z-Gly-Leu-Ala-Resin Couple_ZGly->Z_Peptide_Resin Cleave Cleavage (1% TFA in DCM) Z_Peptide_Resin->Cleave Precipitate Precipitate & Wash Cleave->Precipitate Purify RP-HPLC Precipitate->Purify Final_Product Pure this compound Purify->Final_Product Enzyme_Assay cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate This compound (Substrate) Enzyme Carboxypeptidase A Substrate->Enzyme Binds to active site Products Z-Gly-Leu-OH + Alanine Enzyme->Products Catalyzes hydrolysis Analysis Monitor product formation (e.g., via HPLC or LC-MS) Products->Analysis Kinetics Determine Kinetic Parameters (Km, Vmax) Analysis->Kinetics

References

Application Notes: Liquid-Phase Synthesis of Z-Gly-Leu-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Z-Gly-Leu-Ala-OH is a protected tripeptide with applications in synthetic peptide chemistry and biochemical research.[1] It can serve as a crucial building block for the synthesis of longer, more complex peptides or be used in studies related to enzyme activity and protein interactions.[1] The benzyloxycarbonyl (Z or Cbz) group on the N-terminus provides robust protection that is stable under various conditions but can be removed cleanly by catalytic hydrogenolysis.[2][3]

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a classical and highly effective method for producing peptides on an industrial scale.[4] Unlike solid-phase synthesis, all reactions occur in a homogeneous solution, which allows for straightforward purification and characterization of intermediates at each step.[5] This methodology is particularly advantageous for producing large quantities of shorter peptides like this compound.

This document provides a detailed protocol for the synthesis of this compound using a stepwise C-terminus to N-terminus elongation strategy. The protocol employs common protecting groups and a carbodiimide-mediated coupling reaction.

Overall Synthesis Strategy

The synthesis of this compound is performed in a stepwise manner starting from the C-terminal amino acid, Alanine. The strategy involves the following key stages:

  • C-terminal Protection : The carboxyl group of Alanine is protected as a methyl ester to prevent its participation in the peptide bond formation.

  • Peptide Coupling : The N-terminus of the growing peptide chain is coupled with the carboxyl group of the incoming N-protected amino acid. This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling reagent in conjunction with 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize racemization.[6][7]

  • N-terminal Deprotection : A temporary N-terminal protecting group, tert-Butoxycarbonyl (Boc), is used for the intermediate steps. The Boc group is removed under mild acidic conditions using trifluoroacetic acid (TFA).

  • Final N-terminal Protection : The final amino acid, Glycine, is introduced with the permanent Z-group.

  • Final C-terminal Deprotection : The C-terminal methyl ester is removed via saponification to yield the final product with a free carboxylic acid.

The overall workflow is illustrated in the diagram below.

G Ala_OMe H-Ala-OMe Boc_Leu_Ala_OMe Boc-Leu-Ala-OMe Ala_OMe->Boc_Leu_Ala_OMe DCC, HOBt Boc_Leu Boc-Leu-OH Boc_Leu->Boc_Leu_Ala_OMe Boc_Leu_Ala_OMe_2 Boc-Leu-Ala-OMe Leu_Ala_OMe H-Leu-Ala-OMe Leu_Ala_OMe_2 H-Leu-Ala-OMe Boc_Leu_Ala_OMe_2->Leu_Ala_OMe TFA Z_Gly Z-Gly-OH Z_Gly_Leu_Ala_OMe Z-Gly-Leu-Ala-OMe Z_Gly->Z_Gly_Leu_Ala_OMe Z_Gly_Leu_Ala_OMe_2 Z-Gly-Leu-Ala-OMe Leu_Ala_OMe_2->Z_Gly_Leu_Ala_OMe DCC, HOBt Final_Product This compound Z_Gly_Leu_Ala_OMe_2->Final_Product NaOH (aq) G cluster_activation Activation Phase cluster_ester_formation Active Ester Formation cluster_coupling Coupling Phase Z_Gly_OH Z-Gly-OH (Carboxyl) O_Acyl O-Acylisourea (Activated Intermediate) Z_Gly_OH->O_Acyl DCC DCC DCC->O_Acyl O_Acyl_2 O-Acylisourea HOBt HOBt OBt_Ester OBt Active Ester (Racemization Suppression) HOBt->OBt_Ester OBt_Ester_2 OBt Active Ester DCU DCU (Byproduct) O_Acyl_2->OBt_Ester O_Acyl_2->DCU Amine H-Leu-Ala-OMe (Amine) Peptide Z-Gly-Leu-Ala-OMe (Peptide Bond Formed) Amine->Peptide OBt_Ester_2->Peptide

References

Application Notes and Protocols for the Synthesis of Z-Gly-Leu-Ala-OH Using Various Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The synthesis of peptides is a cornerstone of drug discovery, biochemistry, and materials science. The formation of the amide bond between amino acids is the fundamental step in peptide synthesis, a reaction that is thermodynamically unfavorable and requires the activation of the carboxylic acid moiety. This activation is achieved through the use of coupling reagents. The choice of coupling reagent is critical as it directly impacts the yield, purity, and stereochemical integrity of the final peptide.[1][2] Racemization, the loss of stereochemical purity at the α-carbon, is a major side reaction that must be minimized, especially in the synthesis of therapeutic peptides.[1][3]

This document provides a detailed overview and experimental protocols for the solution-phase synthesis of the protected tripeptide Z-Gly-Leu-Ala-OH, a common model peptide. We will explore the application of several common classes of coupling reagents, including carbodiimides and onium salts, providing a comparative analysis of their performance.

Overview of Common Coupling Reagents

Peptide coupling reagents can be broadly categorized into several families, each with its own mechanism of action, advantages, and disadvantages.

  • Carbodiimides (e.g., DCC, EDC, DIC): These reagents facilitate the formation of a highly reactive O-acylisourea intermediate. To suppress racemization and improve yields, they are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[1] N,N'-dicyclohexylcarbodiimide (DCC) is cost-effective but forms an insoluble dicyclohexylurea (DCU) byproduct, making it more suitable for solution-phase synthesis where it can be filtered off.[4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, and its urea byproduct can be removed by aqueous extraction, making it a versatile reagent.[1]

  • Onium Salts (Phosphonium and Aminium/Uronium): These reagents are generally more reactive and lead to faster coupling times with lower racemization compared to carbodiimides alone.[4]

    • Phosphonium Salts (e.g., PyBOP®, PyAOP®): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) is a popular reagent that generates an active OBt ester. It is known for its high coupling efficiency and is less likely to cause guanidinylation of the N-terminus compared to some uronium salts.[4]

    • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is one of the most widely used coupling reagents.[5] It offers a good balance of reactivity, low racemization, and stability.[5] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is even more reactive due to the presence of the nitrogen in the triazole ring, making it suitable for difficult couplings.[5] These reagents require a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), for activation.[1]

Comparative Data of Coupling Reagents

While direct comparative data for the synthesis of this compound is not extensively published, the following table summarizes representative data for the synthesis of similar short, protected peptides in solution-phase. This data is collated to provide a general comparison of the efficiency of various coupling reagents.

Note: The following data is representative and compiled from studies on similar peptide fragments (e.g., Z-Gly-Phe-Val-OMe). Actual results for this compound may vary depending on specific reaction conditions.

Coupling Reagent SystemBase (Equiv.)Reaction Time (h)Typical Yield (%)Racemization (%)Byproducts/Removal
EDC / HOBt DIPEA (2.0)12 - 2475 - 90< 2Water-soluble urea
DCC / HOBt None12 - 2480 - 95< 2Insoluble DCU (filtration)
HBTU / HOBt DIPEA (2.0)2 - 485 - 98< 1Water-soluble
HATU DIPEA (2.0)1 - 390 - 99< 0.5Water-soluble
PyBOP® DIPEA (2.0)2 - 488 - 98< 1Water-soluble
BEMT DIPEA (2.0)246[3]2.7[3]Not specified
PyClU DIPEA (2.0)< 0.112[3]25[3]Not specified

Experimental Workflow and Mechanisms

The synthesis of this compound is typically performed in a stepwise manner, starting from the C-terminal amino acid, L-Alanine. A common strategy involves using a temporary ester protecting group for the C-terminus (e.g., methyl or ethyl ester), which is saponified in the final step.

G General Workflow for this compound Synthesis cluster_0 Step 1: Dipeptide Synthesis cluster_1 Step 2: Dipeptide Deprotection cluster_2 Step 3: Tripeptide Synthesis cluster_3 Step 4: Final Deprotection A Z-Leu-OH + H-Ala-OMe C Z-Leu-Ala-OMe A->C Coupling B Coupling Reagent + Base B->C D Z-Leu-Ala-OMe F H-Leu-Ala-OMe D->F Deprotection of Z-group E H₂/Pd-C (for Z-group) or LiOH (for OMe-group) E->F G Z-Gly-OH + H-Leu-Ala-OMe I Z-Gly-Leu-Ala-OMe G->I Coupling H Coupling Reagent + Base H->I J Z-Gly-Leu-Ala-OMe L This compound (Final Product) J->L Hydrolysis K LiOH or NaOH (Saponification) K->L

Caption: General workflow for the solution-phase synthesis of this compound.

Mechanisms of Activation

The efficacy of a coupling reagent is determined by its mechanism of activating the carboxylic acid. Below are simplified diagrams for EDC/HOBt and HBTU.

G EDC/HOBt Activation Mechanism RCOOH Z-AA-OH (Carboxylic Acid) O_Acyl O-Acylisourea (highly reactive, prone to racemization) RCOOH->O_Acyl + EDC EDC EDC->O_Acyl HOBt_Ester OBt Active Ester (more stable, less racemization) O_Acyl->HOBt_Ester + HOBt Peptide Peptide Bond Formed O_Acyl->Peptide + Amine (direct path) Urea EDC-Urea Byproduct O_Acyl->Urea Rearrangement (side reaction) HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->Peptide + Amine Amine H-Peptide-OR' (Amine) Amine->Peptide

Caption: Simplified mechanism of carboxylic acid activation using EDC and HOBt.

G HBTU Activation Mechanism RCOOH Z-AA-OH (Carboxylic Acid) RCOO Carboxylate Anion RCOOH->RCOO + Base Base (e.g., DIPEA) Base->RCOO Active_Ester OBt Active Ester RCOO->Active_Ester + HBTU HBTU HBTU HBTU->Active_Ester Peptide Peptide Bond Formed Active_Ester->Peptide + Amine Tetramethylurea Tetramethylurea Byproduct Active_Ester->Tetramethylurea releases Amine H-Peptide-OR' (Amine) Amine->Peptide

Caption: Simplified mechanism of carboxylic acid activation using HBTU.

Detailed Experimental Protocols

The synthesis will proceed in two coupling steps:

  • Coupling of Z-Leu-OH with H-Ala-OMe to yield Z-Leu-Ala-OMe.

  • Deblocking of the Alanine N-terminus is not needed as we are coupling Z-Gly-OH to the dipeptide ester. A better approach is to first synthesize H-Leu-Ala-OH, then couple Z-Gly-OH. For simplicity, we will assume a two-step coupling process starting with Z-Gly-OH and H-Leu-Ala-OMe.

Prerequisites:

  • Starting materials: Z-Gly-OH, Z-Leu-OH, H-Ala-OMe·HCl, H-Leu-Ala-OMe·HCl.

  • All glassware should be oven-dried.

  • Reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC).

Protocol 1: Synthesis of Z-Gly-Leu-Ala-OMe using EDC/HOBt

This protocol utilizes the water-soluble carbodiimide EDC in conjunction with HOBt to minimize racemization.

Materials:

  • Z-Gly-OH (1.0 equiv)

  • H-Leu-Ala-OMe·HCl (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.2 equiv)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated NaHCO₃ solution

  • 1M HCl solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve H-Leu-Ala-OMe·HCl (1.0 equiv) in DCM. Add DIPEA (1.1 equiv) and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve Z-Gly-OH (1.0 equiv) and HOBt (1.2 equiv) in DCM.

  • Cool the Z-Gly-OH solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) to the Z-Gly-OH solution and stir for 15 minutes.

  • Add the solution from step 1 to the activated Z-Gly-OH solution at 0 °C.

  • Add the remaining DIPEA (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Gly-Leu-Ala-OMe.

  • Purify the crude product by column chromatography or recrystallization.

  • For the final product this compound, dissolve the purified ester in a mixture of THF/Methanol and add 1.2 equivalents of 1M NaOH. Stir until the reaction is complete (monitored by TLC). Neutralize with 1M HCl and extract the product.

Protocol 2: Synthesis of Z-Gly-Leu-Ala-OMe using HBTU

This protocol uses the highly efficient aminium salt HBTU, which typically results in shorter reaction times and high yields.

Materials:

  • Z-Gly-OH (1.0 equiv)

  • H-Leu-Ala-OMe·HCl (1.0 equiv)

  • HBTU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated NaHCO₃ solution

  • 1M HCl solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve Z-Gly-OH (1.0 equiv), HBTU (1.1 equiv), and H-Leu-Ala-OMe·HCl (1.0 equiv) in DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 equiv) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with EtOAc (3x).

  • Combine the organic layers and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

  • Perform saponification as described in Protocol 1, Step 12 to obtain the final product.

Conclusion

The successful synthesis of this compound, like any peptide, is highly dependent on the choice of coupling reagent and reaction conditions. Carbodiimides like EDC, when used with additives such as HOBt, provide a reliable and cost-effective method, though they may require longer reaction times. Onium salt reagents like HBTU and PyBOP® offer faster reaction kinetics and often higher yields with very low levels of racemization, making them excellent choices for more complex or sensitive peptide syntheses. The protocols and data provided herein serve as a comprehensive guide for researchers to select the most appropriate coupling strategy for their specific needs, ensuring the efficient and high-purity synthesis of target peptides.

References

Application Notes and Protocols for Z-Gly-Leu-Ala-OH in Enzyme Inhibitor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the tripeptide Z-Gly-Leu-Ala-OH as an inhibitor of the enzyme Tripeptidyl-Peptidase II (TPPII) and its application in studying cellular signaling pathways, particularly those related to DNA damage response.

Application Notes

This compound is a synthetic peptide that has been identified as an inhibitor of Tripeptidyl-Peptidase II (TPPII), a large, cytosolic serine peptidase. TPPII plays a role in the final stages of intracellular protein degradation by cleaving tripepeptides from the N-terminus of longer peptides. Recent studies have implicated TPPII in various cellular processes, including cell cycle control, apoptosis, and antigen presentation.

A key application of this compound is in the investigation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway and its connection to DNA damage. Research has shown that the use of this compound as a TPPII inhibitor can lead to the attenuation of γ-H2AX expression in cells subjected to gamma-irradiation.[1][2] γ-H2AX is a sensitive marker for DNA double-strand breaks, suggesting that TPPII activity is involved in the signaling cascade that responds to DNA damage. This makes this compound a valuable tool for dissecting the role of TPPII in cellular responses to genotoxic stress and for exploring its potential as a target in cancer therapy.

Quantitative Data Summary
Inhibitor NameTarget EnzymeInhibition DataResearch Context
This compoundTripeptidyl-Peptidase II (TPPII)IC50/Ki: Not ReportedDNA Damage Signaling
Ile-Pro-Ile-OHTripeptidyl-Peptidase II (TPPII)Ki = 1 µMPeptidase Inhibitor Design
Ala-Pro-Ala-OHTripeptidyl-Peptidase II (TPPII)Ki = 3 µMPeptidase Inhibitor Design
ButabindideTripeptidyl-Peptidase II (TPPII)IC50 = 7 nMPotent Synthetic Inhibitor

Experimental Protocols

Protocol 1: In Vitro Fluorometric Assay for TPPII Inhibition

This protocol provides a general method for determining the inhibitory activity of this compound against purified TPPII enzyme using a fluorogenic substrate.

Materials:

  • Purified recombinant human TPPII enzyme

  • This compound

  • Fluorogenic TPPII substrate (e.g., Ala-Ala-Phe-7-amido-4-methylcoumarin (AAF-AMC))

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1 mg/mL BSA

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate, suitable for fluorescence measurements

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

    • Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations for the assay.

    • Prepare the TPPII enzyme solution in Assay Buffer to the desired final concentration.

    • Prepare the AAF-AMC substrate solution in Assay Buffer to the desired final concentration (typically at or below the Km value for the enzyme).

  • Assay Setup:

    • In the 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound solution (or vehicle control - DMSO in Assay Buffer)

      • TPPII enzyme solution

    • Mix gently and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the AAF-AMC substrate solution to each well to start the enzymatic reaction.

  • Measure Fluorescence:

    • Immediately begin monitoring the increase in fluorescence intensity at 30-second intervals for 15-30 minutes using a fluorescence microplate reader. The cleavage of the AMC group from the substrate by TPPII results in a fluorescent signal.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Signaling_Pathway cluster_0 Cellular Stress cluster_1 Cellular Response cluster_2 Inhibition Gamma Irradiation Gamma Irradiation DNA Damage DNA Damage Gamma Irradiation->DNA Damage TPPII TPPII DNA Damage->TPPII MAPK Pathway MAPK Pathway TPPII->MAPK Pathway Activates gamma-H2AX Expression gamma-H2AX Expression MAPK Pathway->gamma-H2AX Expression Induces This compound This compound This compound->TPPII Inhibits

Caption: Proposed signaling pathway of TPPII in DNA damage response.

Experimental_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Reagent_Prep Prepare Reagents (Enzyme, Inhibitor, Substrate) Plate_Setup Set up 96-well Plate Reagent_Prep->Plate_Setup Incubation Incubate Enzyme and Inhibitor Plate_Setup->Incubation Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Measurement Measure Fluorescence Over Time Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation IC50_Determination Determine IC50 Value Rate_Calculation->IC50_Determination

Caption: Workflow for in vitro TPPII enzyme inhibition assay.

References

Application Notes and Protocols: Z-Gly-Leu-Ala-OH in Drug Formulation and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Leu-Ala-OH is a synthetic tripeptide with potential applications in drug formulation and development, primarily as a cleavable linker in drug conjugates.[1][2] The structure consists of three amino acids—glycine, leucine, and alanine—with the N-terminus protected by a benzyloxycarbonyl (Z) group.[3] This protecting group is common in peptide synthesis and can be strategically retained or removed depending on the desired application.[4] In the context of drug delivery, peptide sequences are frequently employed as linkers in antibody-drug conjugates (ADCs) and other targeted therapies.[5][][7] These linkers are designed to be stable in systemic circulation but are cleaved by specific enzymes, such as cathepsins, that are often overexpressed in the tumor microenvironment or within lysosomes of cancer cells.[5][8] This targeted release mechanism enhances the therapeutic index of potent cytotoxic drugs by minimizing off-target toxicity.[]

While specific data for this compound is limited, its sequence suggests potential susceptibility to cleavage by proteases that recognize hydrophobic residues, making it a candidate for evaluation as a novel linker. These application notes provide an overview of its potential use, relevant physicochemical data, and detailed protocols for its synthesis and evaluation in a drug development context.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below. This data is essential for formulation development, including solubility and stability assessments.

PropertyValueReference
Molecular Formula C19H27N3O6[3]
Molecular Weight 393.4 g/mol [3]
IUPAC Name (2S)-2-[[(2S)-4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]propanoic acid[3]
Canonical SMILES C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CNC(=O)OCC1=CC=CC=C1[3]
XLogP3 1.8[3]
Rotatable Bond Count 9[3]
Hydrogen Bond Donor Count 4[3]
Hydrogen Bond Acceptor Count 6[3]

Application in Drug Delivery: Peptide Linkers

Peptide linkers are crucial components of ADCs, connecting a monoclonal antibody to a cytotoxic payload.[] The ideal peptide linker should be stable in the bloodstream to prevent premature drug release and efficiently cleaved at the target site.[] Commonly used peptide linkers include sequences like Val-Cit and Val-Ala, which are substrates for lysosomal proteases such as Cathepsin B.[9] The Gly-Leu-Ala sequence in this compound contains a large hydrophobic residue (Leucine), which is a recognition motif for certain proteases. For instance, Cathepsin G, a chymotrypsin-like enzyme, is known to cleave after leucine residues.[10]

Proposed Mechanism of Action in an ADC Context

The diagram below illustrates the general mechanism of an ADC utilizing a cleavable peptide linker like Gly-Leu-Ala.

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) (Stable Linker) Receptor Target Receptor ADC->Receptor Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Low pH, High Protease) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage (e.g., by Cathepsin) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Drug Action (e.g., Apoptosis)

Figure 1. General mechanism of action for an Antibody-Drug Conjugate (ADC) with a cleavable peptide linker.

Experimental Protocols

The following protocols provide a framework for the synthesis of this compound and its subsequent evaluation as a cleavable linker in a drug development setting.

Protocol 1: Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of this compound using Fmoc-based solid-phase peptide synthesis.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Ala-OH, Fmoc-Leu-OH, Z-Gly-OH

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

  • Methanol (MeOH)

Procedure:

  • Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. Add Fmoc-Ala-OH and DIPEA. Agitate the mixture for 2 hours. Cap any unreacted sites with MeOH. Wash the resin with DCM and DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from alanine. Wash the resin thoroughly with DMF and DCM.

  • Peptide Coupling (Leucine): Dissolve Fmoc-Leu-OH, HOBt, and DIC in DMF. Add this solution to the resin and agitate for 2 hours. Monitor the coupling reaction using a Kaiser test. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from leucine.

  • Peptide Coupling (Glycine): Dissolve Z-Gly-OH, HOBt, and DIC in DMF. Add this solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

  • Cleavage from Resin: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

SPPS_Workflow Start Start: 2-Chlorotrityl Resin Load_Ala 1. Load Fmoc-Ala-OH Start->Load_Ala Deprot1 2. Fmoc Deprotection (20% Piperidine/DMF) Load_Ala->Deprot1 Couple_Leu 3. Couple Fmoc-Leu-OH (DIC/HOBt) Deprot1->Couple_Leu Deprot2 4. Fmoc Deprotection Couple_Leu->Deprot2 Couple_Gly 5. Couple Z-Gly-OH Deprot2->Couple_Gly Cleave 6. Cleavage from Resin (TFA Cocktail) Couple_Gly->Cleave Purify 7. Precipitation & Purification (Ether & RP-HPLC) Cleave->Purify End End: this compound Purify->End

Figure 2. Workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.
Protocol 2: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of the peptide linker in human plasma, a critical parameter for its use in systemic drug delivery.

Materials:

  • This compound

  • Human plasma (from a commercial source)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% TFA

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution in pre-warmed human plasma to a final concentration of 1-10 µM. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma mixture.

  • Protein Precipitation: Immediately add cold ACN (3 volumes) to the aliquot to precipitate plasma proteins and stop enzymatic degradation.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of intact this compound.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the in vitro half-life (t½).

Protocol 3: Enzymatic Cleavage Assay

This protocol evaluates the susceptibility of this compound to cleavage by a specific protease, such as Cathepsin B or Cathepsin G, which are relevant in the context of cancer therapy.

Materials:

  • This compound

  • Recombinant human Cathepsin B or Cathepsin G

  • Assay buffer (specific to the enzyme, e.g., sodium acetate buffer, pH 5.5 for Cathepsin B)

  • Enzyme activators (e.g., DTT for Cathepsin B)

  • Acetonitrile (ACN) with 0.1% TFA

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: If necessary, pre-activate the enzyme according to the manufacturer's instructions (e.g., incubate Cathepsin B with DTT).

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, activated enzyme, and this compound.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Stop the reaction by adding cold ACN.

  • Sample Analysis: Analyze the samples by LC-MS/MS to monitor the disappearance of the parent peptide and the appearance of cleavage products (e.g., Gly-Leu and Ala, or Z-Gly-Leu and Ala).

  • Data Analysis: Determine the rate of cleavage. This can be compared to well-characterized linkers like Val-Cit.

Comparative Data of Peptide Linkers

While specific cleavage kinetics for this compound are not available in the literature, the table below provides a comparison with commonly used peptide linkers to serve as a benchmark for evaluation.

Linker SequencePrimary Cleaving EnzymeCommon ApplicationKey Characteristics
Val-Cit Cathepsin BADCs (e.g., Adcetris®)High plasma stability, efficient lysosomal cleavage.[9]
Val-Ala Cathepsin BADCs (e.g., Loncastuximab tesirine)Good hydrophilicity, allows for higher drug-to-antibody ratios.[]
Gly-Phe-Leu-Gly Cathepsin BDrug ConjugatesTetrapeptide sequence for efficient enzymatic recognition.[5]
Ala-Ala-Asn LegumainDrug ConjugatesSpecific cleavage at the C-terminus of asparagine.[5]
Gly-Leu-Ala Hypothesized: Cathepsin G, Chymotrypsin-like proteasesProposed: ADCs, PDCsContains a hydrophobic leucine residue, a potential protease recognition site.[10]

Conclusion

This compound represents a potential building block for the development of novel drug-linker systems. Its tripeptide structure, featuring a hydrophobic leucine residue, suggests it may be a substrate for proteases found in the tumor microenvironment or within cancer cells. The protocols outlined above provide a comprehensive framework for the synthesis and systematic evaluation of this compound in drug formulation and development. Further research is warranted to fully characterize its stability, cleavage kinetics, and ultimate utility in targeted drug delivery systems.

References

Application Notes and Protocols for the Cleavage of the Z-Protecting Group from Gly-Leu-Ala Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the cleavage of the benzyloxycarbonyl (Z or Cbz) protecting group from the tripeptide Gly-Leu-Ala. The Z-group is a widely used amine protecting group in peptide synthesis, and its efficient removal is a critical step in obtaining the final deprotected peptide. The following sections detail two common and effective methods for Z-group cleavage: Catalytic Hydrogenation and Acidic Cleavage with HBr in Acetic Acid.

Introduction to the Z-Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a carbamate-based protecting group for amines. It is introduced to protect the N-terminus of an amino acid or peptide during synthesis, preventing unwanted reactions. The Z-group is stable under a variety of reaction conditions but can be selectively removed under specific, relatively mild conditions, making it a valuable tool in multi-step peptide synthesis.

Cleavage Methods and Data Summary

Two primary methods for the cleavage of the Z-group from the Gly-Leu-Ala peptide are presented: Catalytic Hydrogenation and Acidic Cleavage. The choice of method may depend on the presence of other sensitive functional groups in the peptide and the desired scale of the reaction. Below is a summary of typical reaction conditions and expected outcomes for each method.

ParameterCatalytic HydrogenationAcidic Cleavage (HBr/Acetic Acid)
Reagents Z-Gly-Leu-Ala, Palladium on Carbon (10% Pd/C), Hydrogen Source (H₂ gas or a transfer agent like ammonium formate), Solvent (Methanol, Ethanol, or Acetic Acid)Z-Gly-Leu-Ala, 33% HBr in Acetic Acid, Scavenger (e.g., anisole)
Temperature Room TemperatureRoom Temperature
Reaction Time 2 - 24 hours30 - 60 minutes
Typical Yield > 90%70 - 90%
Purity High (often requires minimal purification)Good (may require purification to remove by-products)
Key Considerations Catalyst can be pyrophoric and must be handled with care. Not suitable for peptides containing sulfur-containing amino acids (e.g., Cysteine, Methionine) as they can poison the catalyst.The strong acidic conditions can lead to side reactions if other acid-labile protecting groups are present. The reagent is highly corrosive.

Experimental Protocols

Protocol 1: Cleavage of the Z-Group by Catalytic Hydrogenation

This method is generally preferred due to its mild conditions and high yields.

Materials:

  • Z-Gly-Leu-Ala

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or Ethanol, Acetic Acid)

  • Hydrogen gas (H₂) or Ammonium formate

  • Filtration apparatus (e.g., Celite pad)

  • Round-bottom flask

  • Stirring apparatus

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolution: Dissolve the Z-Gly-Leu-Ala peptide in a suitable solvent (e.g., methanol) in a round-bottom flask. The concentration should be approximately 10-20 mg of peptide per mL of solvent.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst is typically 10-20% by weight of the peptide.

    • Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care in an inert atmosphere.

  • Hydrogenation:

    • Using Hydrogen Gas: Secure the flask to a hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (balloon pressure is often sufficient). Stir the reaction mixture vigorously at room temperature.

    • Using Ammonium Formate (Transfer Hydrogenation): If using ammonium formate as the hydrogen donor, add it to the reaction mixture (typically 3-5 equivalents relative to the peptide). Stir the reaction at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. The reaction is typically complete within 2-24 hours.

  • Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the same solvent used for the reaction to ensure complete recovery of the product.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to obtain the crude deprotected Gly-Leu-Ala peptide.

  • Purification (if necessary): The crude peptide can be purified by recrystallization or chromatography if required.

Protocol 2: Cleavage of the Z-Group by Acidic Cleavage with HBr in Acetic Acid

This method is a faster alternative but involves handling a strong, corrosive acid.

Materials:

  • Z-Gly-Leu-Ala

  • 33% Hydrogen Bromide (HBr) in Acetic Acid

  • Anisole (scavenger)

  • Dry ether

  • Centrifuge

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Reaction Setup: Place the Z-Gly-Leu-Ala peptide in a dry round-bottom flask.

  • Reagent Addition: Add a scavenger such as anisole (1-2 equivalents) to the flask. This will trap the benzyl carbocation generated during the reaction and prevent side reactions.

  • Cleavage: Add the 33% HBr in acetic acid solution to the flask (a sufficient amount to dissolve the peptide). Stir the mixture at room temperature.

  • Monitoring the Reaction: The reaction is typically rapid and is usually complete within 30-60 minutes. The progress can be monitored by TLC or HPLC.

  • Product Precipitation: After the reaction is complete, add the reaction mixture to a large volume of cold, dry ether to precipitate the deprotected peptide hydrobromide salt.

  • Product Isolation: Collect the precipitate by centrifugation or filtration. Wash the precipitate with cold, dry ether to remove residual acid and scavenger.

  • Drying: Dry the resulting solid under vacuum to obtain the crude Gly-Leu-Ala hydrobromide salt.

  • Purification and Salt Conversion: The crude peptide can be purified by chromatography. The hydrobromide salt can be converted to the free amine by passing it through an ion-exchange column or by neutralization with a suitable base.

Visualizations

Cleavage_Workflow Experimental Workflow for Z-Group Cleavage cluster_prep Preparation cluster_cleavage Cleavage cluster_workup Workup & Purification Z_Peptide Z-Gly-Leu-Ala Method1 Method 1: Catalytic Hydrogenation (Pd/C, H₂ or Transfer Reagent) Z_Peptide->Method1 Method2 Method 2: Acidic Cleavage (HBr/Acetic Acid) Z_Peptide->Method2 Filtration Filtration (Method 1) Precipitation (Method 2) Method1->Filtration Method2->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification Final_Peptide Gly-Leu-Ala Purification->Final_Peptide

Caption: General workflow for the cleavage of the Z-protecting group.

Cleavage_Mechanism Z-Group Cleavage Mechanisms cluster_hydrogenation Catalytic Hydrogenation cluster_acid Acidic Cleavage Z_Peptide_H Z-Peptide H2_PdC H₂ / Pd/C Z_Peptide_H->H2_PdC Hydrogenolysis Deprotected_Peptide_H Deprotected Peptide H2_PdC->Deprotected_Peptide_H Toluene_CO2 Toluene + CO₂ H2_PdC->Toluene_CO2 Z_Peptide_A Z-Peptide HBr HBr / Acetic Acid Z_Peptide_A->HBr Protonation Protonated_Peptide Protonated Intermediate HBr->Protonated_Peptide Deprotected_Peptide_A Deprotected Peptide (Hydrobromide Salt) Protonated_Peptide->Deprotected_Peptide_A Cleavage Benzyl_Carbocation Benzyl Carbocation + CO₂ Protonated_Peptide->Benzyl_Carbocation

Caption: Simplified mechanisms for Z-group cleavage.

Application Notes and Protocols: Solubility of Z-Gly-Leu-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a guide to understanding and determining the solubility of the synthetic peptide Z-Gly-Leu-Ala-OH in common research solvents. Due to a lack of readily available quantitative solubility data in public sources, this guide offers a summary of qualitative information and a detailed protocol for experimental solubility determination.

Introduction

This compound is a synthetic peptide used in various biochemical applications, including as a building block in peptide synthesis and in studies of protein interactions and enzyme activity.[1] Its structure, containing a benzyloxycarbonyl (Z) protecting group and a tripeptide sequence, influences its solubility, making it a critical parameter for experimental design in drug development and biochemical research.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, information on related compounds and the constituent amino acids can provide general guidance. The presence of the hydrophobic Z-group and the leucine side chain suggests that solubility in aqueous solutions may be limited.

Table 1: Summary of Qualitative Solubility and Related Data

SolventExpected Qualitative Solubility of this compoundSolubility of Related Compounds
Water LowThe solubility of dipeptides in water is influenced by the constituent amino acids. Increasing the size of alkyl side chains, like in leucine, generally decreases water solubility.[2]
DMSO (Dimethyl Sulfoxide) Likely SolubleZ-Gly-OH is soluble in DMSO at 100 mg/mL (with sonication).[3] This suggests that Z-protected peptides may exhibit good solubility in DMSO.
Ethanol Low to ModerateThe solubility of amino acids in ethanol is generally low.[4][5]
Methanol Low to ModerateSimilar to ethanol, the solubility of peptides in methanol is often limited.

Experimental Protocol: Determination of Peptide Solubility

This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.

Materials:

  • This compound (solid powder)

  • Solvents of interest (e.g., Water, DMSO, Ethanol, Methanol)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

  • Calibrated pipettes

  • Microcentrifuge tubes or vials

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a pre-weighed microcentrifuge tube.

    • Add a small, precise volume of the solvent to be tested (e.g., 100 µL) to create a high-concentration stock suspension.

  • Equilibration:

    • Vortex the suspension vigorously for 1-2 minutes.

    • If necessary, use a bath sonicator to aid in dissolution, being careful to avoid heating the sample unless investigating temperature effects.

    • Allow the suspension to equilibrate at a controlled temperature (e.g., room temperature, 25°C) for a set period (e.g., 24 hours) to ensure saturation. Gentle agitation during this time is recommended.

  • Separation of Undissolved Solute:

    • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved solid.

  • Quantification of Soluble Peptide:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the chosen analytical method.

    • Quantify the concentration of the dissolved peptide using one of the following methods:

      • UV-Vis Spectrophotometry: If the peptide has a sufficient chromophore (the Z-group absorbs in the UV range), measure the absorbance at the appropriate wavelength and calculate the concentration using a standard curve.

      • High-Performance Liquid Chromatography (HPLC): This is a more accurate and specific method. Inject a known volume of the diluted supernatant onto an appropriate HPLC column (e.g., C18) and quantify the peptide concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the peptide in the original supernatant, taking into account the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mM.

Biological Relevance and Signaling

This compound has been noted to be generated by the cleavage of casein kinase II and to exhibit cytotoxic effects on Hodgkin's lymphoma cells.[6] This peptide is reported to induce apoptosis by causing mitochondrial damage and generating reactive oxygen species (ROS).[6]

G cluster_0 Cellular Environment CK2 Casein Kinase II Peptide This compound CK2->Peptide Cleavage Mito Mitochondrion Peptide->Mito Induces Damage ROS Reactive Oxygen Species (ROS) Mito->ROS Generation Apoptosis Apoptosis ROS->Apoptosis Induces

References

Application Notes and Protocols for Enzymatic Assay with Z-Gly-Leu-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for the enzymatic assay of carboxypeptidase A using the synthetic peptide substrate N-carbobenzoxy-glycyl-L-leucyl-L-alanine (Z-Gly-Leu-Ala-OH). Carboxypeptidase A is a zinc-containing metalloprotease that catalyzes the hydrolysis of C-terminal peptide bonds, preferentially cleaving residues with aromatic or branched aliphatic side chains. The assay described herein is a colorimetric method based on the quantification of L-alanine released upon substrate hydrolysis using a ninhydrin-based detection reagent. This protocol is applicable for characterizing the kinetic properties of carboxypeptidase A, screening for potential inhibitors, and determining enzyme activity in various biological samples.

Principle of the Assay

The enzymatic reaction involves the cleavage of the peptide bond between leucine and alanine in the this compound substrate by carboxypeptidase A, releasing Z-Gly-L-Leu and L-alanine. The liberated L-alanine possesses a primary amine group, which reacts with ninhydrin in a heated, buffered solution to produce a deep purple-colored compound known as Ruhemann's purple. The intensity of the color, which is directly proportional to the concentration of the released L-alanine, is quantified by measuring the absorbance at 570 nm.

Data Presentation

Table 1: Representative Kinetic Parameters for Bovine Pancreatic Carboxypeptidase A with Various Peptide Substrates
SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Hippuryl-L-phenylalanine0.5 - 1.050 - 1005 x 10⁴ - 2 x 10⁵
N-(4-Methoxyphenylazoformyl)-Phe-OH0.1 - 0.510 - 202 x 10⁴ - 2 x 10⁵
Dansyl-Gly-Ala-PheNot AvailableNot Available1.2 x 10⁷

Note: The kinetic constants provided are approximate values for bovine pancreatic carboxypeptidase A with commonly used substrates and are intended for comparative purposes. Actual values for this compound should be determined experimentally.

Experimental Protocols

Materials and Reagents
  • Carboxypeptidase A (from bovine pancreas, e.g., Sigma-Aldrich C9268)

  • This compound (substrate)

  • L-Alanine (for standard curve)

  • Ninhydrin

  • Hydrindantin

  • Dimethyl sulfoxide (DMSO)

  • Acetic acid

  • Sodium acetate

  • Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Ethanol, 50% (v/v)

  • Microcentrifuge tubes

  • Heating block or water bath (100°C)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 570 nm

  • 96-well microplates (optional)

Preparation of Solutions
  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of carboxypeptidase A in cold 10% LiCl. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1-10 µg/mL) in cold Tris-HCl buffer.

  • Substrate Stock Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with Tris-HCl buffer to a final stock concentration of 10 mM.

  • L-Alanine Standard Stock Solution: Prepare a 10 mM stock solution of L-alanine in deionized water.

  • Ninhydrin Reagent: In a fume hood, dissolve 0.8 g of ninhydrin and 0.12 g of hydrindantin in 30 mL of DMSO. Add 10 mL of 4 M lithium acetate buffer (pH 5.2, prepared by mixing solutions of lithium acetate and acetic acid). Mix thoroughly. Store in a dark, airtight container at 4°C. Caution: Ninhydrin is a strong oxidizing agent and should be handled with care.

L-Alanine Standard Curve
  • Prepare a series of L-alanine standards ranging from 0.1 mM to 2.0 mM by diluting the 10 mM stock solution with deionized water.

  • To a set of microcentrifuge tubes, add 100 µL of each L-alanine standard. Include a blank containing 100 µL of deionized water.

  • Add 500 µL of the ninhydrin reagent to each tube.

  • Incubate the tubes in a boiling water bath or heating block at 100°C for 20 minutes.

  • Cool the tubes to room temperature.

  • Add 1 mL of 50% ethanol to each tube and vortex to mix.

  • Measure the absorbance at 570 nm.

  • Plot the absorbance values against the corresponding L-alanine concentrations to generate a standard curve.

Enzymatic Assay Protocol
  • In microcentrifuge tubes, prepare the reaction mixtures by adding the following in order:

    • Tris-HCl buffer (to a final volume of 200 µL)

    • Varying concentrations of this compound (e.g., 0.1 mM to 5 mM final concentration)

  • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the diluted carboxypeptidase A solution.

  • Incubate the reactions at 37°C for a predetermined time (e.g., 10, 20, 30 minutes). Ensure the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of 10% TCA.

  • Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated protein.

  • Transfer 100 µL of the supernatant to new microcentrifuge tubes.

  • Add 500 µL of the ninhydrin reagent to each tube containing the supernatant.

  • Proceed with the color development and absorbance measurement as described for the L-alanine standard curve (steps 4-7).

  • Determine the concentration of L-alanine released in each sample using the standard curve.

  • Calculate the initial velocity (v₀) of the reaction in µmol/min.

Data Analysis

The kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), can be determined by plotting the initial velocity (v₀) against the substrate concentration ([S]) and fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.

Mandatory Visualizations

Experimental Workflow for Carboxypeptidase A Kinetics

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) setup_rxn Set up Reaction Mixtures (Varying [Substrate]) prep_reagents->setup_rxn prep_standards Prepare L-Alanine Standards ninhydrin_rxn Ninhydrin Reaction (Supernatant + Standards) prep_standards->ninhydrin_rxn pre_incubate Pre-incubate at 37°C setup_rxn->pre_incubate start_rxn Initiate with Enzyme pre_incubate->start_rxn incubate_rxn Incubate at 37°C start_rxn->incubate_rxn stop_rxn Stop Reaction with TCA incubate_rxn->stop_rxn centrifuge Centrifuge and Collect Supernatant stop_rxn->centrifuge centrifuge->ninhydrin_rxn heat Heat at 100°C ninhydrin_rxn->heat read_abs Read Absorbance at 570 nm heat->read_abs std_curve Generate Standard Curve read_abs->std_curve calc_velocity Calculate Initial Velocities (v₀) read_abs->calc_velocity std_curve->calc_velocity kinetic_plot Plot v₀ vs. [S] (Michaelis-Menten) calc_velocity->kinetic_plot determine_params Determine K_m and V_max kinetic_plot->determine_params

Caption: Workflow for determining carboxypeptidase A kinetics.

Signaling Pathway Context: Role of Carboxypeptidases in Peptide Hormone Processing

signaling_pathway prohormone Pro-hormone (e.g., Pro-insulin) endopeptidase Endopeptidase Cleavage (e.g., PC1/3, PC2) prohormone->endopeptidase Initial Processing intermediate Hormone Intermediate with C-terminal basic residues endopeptidase->intermediate cpe Carboxypeptidase E/H intermediate->cpe C-terminal Trimming active_hormone Active Hormone (e.g., Insulin) cpe->active_hormone receptor Target Cell Receptor active_hormone->receptor Binding signaling Intracellular Signaling Cascade receptor->signaling response Biological Response signaling->response

Caption: Carboxypeptidase role in hormone maturation.

Application of Z-Gly-Leu-Ala-OH in Cell Culture Studies: A General Framework

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive searches for specific cell culture applications of the tripeptide Z-Gly-Leu-Ala-OH did not yield detailed experimental protocols or quantitative data within publicly available scientific literature. This compound is primarily described as a synthetic peptide building block for use in peptide synthesis and general biochemical research.[1]

The following application notes and protocols are presented as a general framework for how a researcher might approach studying the effects of a novel, protected tripeptide like this compound in a cell culture context. The experimental designs are based on common assays used for evaluating the biological activity of small peptides.

Introduction to this compound

This compound is a synthetic tripeptide with the sequence Glycine-Leucine-Alanine. The N-terminus is protected by a benzyloxycarbonyl group (Z), and the C-terminus is a free carboxylic acid (-OH). Its structure is:

  • Chemical Formula: C₁₉H₂₇N₃O₆

  • Molecular Weight: 393.43 g/mol

  • Synonyms: N-benzyloxycarbonyl-glycyl-L-leucyl-L-alanine

The "Z" group is a common protecting group in peptide synthesis, which can be removed under specific conditions. The sequence Gly-Leu-Ala itself does not have a widely documented, specific biological activity. Research into its function would be exploratory, likely starting with broad screening assays.

Hypothetical Applications in Cell Culture

Based on the activities of other short peptides, this compound could be investigated for a variety of roles in cell culture studies, including:

  • Enzyme Inhibition: Many short peptides act as competitive or non-competitive inhibitors of proteases or other enzymes.

  • Cell Viability and Cytotoxicity: The peptide could be screened for cytotoxic effects against various cell lines, particularly cancer cell lines.

  • Modulation of Signaling Pathways: Peptides can sometimes mimic endogenous ligands or allosterically modulate receptors, influencing intracellular signaling.

  • Cellular Uptake and Delivery: The peptide could be studied as a component of a larger drug delivery system.

Experimental Protocols (General Templates)

The following are example protocols that could be adapted to investigate the biological activity of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the viability of a selected cell line (e.g., HeLa, A549, or a relevant cancer cell line).

Materials:

  • This compound

  • Selected mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Peptide Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). From this, prepare serial dilutions in a complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Treatment: After 24 hours, remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Hypothetical Data Presentation:

Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.19 ± 0.0995.2
101.15 ± 0.0692.0
500.85 ± 0.0568.0
1000.45 ± 0.0436.0
Protease Inhibition Assay (Fluorogenic Substrate)

This protocol provides a template for screening this compound as an inhibitor of a specific protease (e.g., a matrix metalloproteinase, cathepsin).

Materials:

  • This compound

  • Purified protease of interest

  • Fluorogenic protease substrate

  • Assay buffer (specific to the protease)

  • Known protease inhibitor (positive control)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound and the known inhibitor in a suitable solvent (e.g., DMSO). Prepare working solutions of the protease and fluorogenic substrate in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • This compound at various concentrations (e.g., 1 µM to 200 µM).

    • Include a no-inhibitor control and a positive control with the known inhibitor.

  • Enzyme Addition: Add the purified protease to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Substrate Addition: Add the fluorogenic substrate to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time (e.g., every 2 minutes for 30 minutes).

  • Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each concentration. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC₅₀ value if applicable.

Hypothetical Data Presentation:

Inhibitor Concentration (µM)Reaction Velocity (RFU/min) (Mean ± SD)% Inhibition
0 (Control)550 ± 250
1540 ± 221.8
10480 ± 1812.7
50270 ± 1550.9
100150 ± 1272.7
20080 ± 985.5

Visualizations (Hypothetical)

The following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_peptide Prepare this compound Stock Solution treatment Treat Cells with Peptide Dilutions prep_peptide->treatment prep_cells Culture & Seed Cell Line prep_cells->treatment incubation Incubate for 24/48/72 hours treatment->incubation assay Perform Cell-Based Assay (e.g., MTT, Protease Activity) incubation->assay readout Measure Readout (Absorbance/Fluorescence) assay->readout analysis Calculate Viability/Inhibition Determine IC50 readout->analysis

Caption: General workflow for testing the in-vitro efficacy of this compound.

hypothetical_pathway peptide This compound receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor Inhibition? kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf nucleus Nucleus tf->nucleus Translocation response Cellular Response (e.g., Apoptosis, Proliferation) nucleus->response

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Z-Gly-Leu-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Z-Gly-Leu-Ala-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this tripeptide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue ID Problem Potential Causes Recommended Solutions
SYN-001 Low Yield of Final Product - Incomplete coupling reactions.- Premature cleavage of the peptide from the resin (SPPS).- Side reactions consuming starting materials or product.- Loss of product during work-up and purification.- Use a molar excess of the activated amino acid and coupling reagent.- Monitor coupling completion with a qualitative test (e.g., ninhydrin test).- Choose a more stable linker for solid-phase synthesis (SPPS).- Optimize reaction conditions (solvent, temperature) to minimize side reactions.- Ensure efficient extraction and minimize transfers during purification.
SYN-002 Presence of Impurities in the Final Product - Racemization of amino acid residues during activation or coupling.- Formation of deletion peptides (e.g., Z-Gly-Ala-OH) due to incomplete coupling.- Formation of insertion peptides if excess activated amino acid is not washed away.- Side reactions related to the protecting groups or coupling reagents.- Use racemization-suppressing additives like HOBt or Oxyma Pure.- Ensure complete coupling at each step through monitoring.- Perform thorough washing steps between coupling cycles (SPPS).- Choose appropriate protecting groups and deprotection methods to avoid side reactions.
SYN-003 Difficulty in Purifying the Final Product - Co-elution of the desired product with closely related impurities (e.g., diastereomers).- Poor solubility of the crude product.- The product is an oil instead of a solid, making handling difficult.- Optimize the HPLC purification gradient for better separation.- Use a different stationary phase or solvent system for chromatography.- Screen for a suitable solvent system for crystallization.- If an oil, try precipitation from a solution with a non-polar solvent.
SYN-004 Incomplete Deprotection of the Z-Group - Insufficient reaction time or temperature for hydrogenolysis.- Catalyst poisoning.- Inappropriate solvent for the deprotection reaction.- Increase the reaction time or catalyst loading.- Ensure the catalyst is fresh and active.- Use a solvent system that ensures the solubility of the protected peptide and does not interfere with the catalyst (e.g., methanol, ethanol, or THF).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect during the synthesis of this compound?

A1: The most common side reactions include:

  • Racemization: The chiral center of L-Alanine is susceptible to racemization during the activation and coupling steps. This can be minimized by using coupling reagents with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure).

  • Diketopiperazine Formation: This is particularly a risk at the dipeptide stage (Leu-Ala) on the solid support, leading to cleavage from the resin. Using a more sterically hindered resin or coupling the first two amino acids as a dipeptide can mitigate this.

  • N-acylurea Formation: When using carbodiimide coupling reagents like DCC or DIC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common impurity.

  • Incomplete Deprotection/Coupling: Failure to completely remove the N-terminal protecting group or to drive the coupling reaction to completion will result in deletion sequences (e.g., Z-Gly-Ala-OH).

Q2: Which coupling reagent is recommended for the synthesis of this compound?

A2: The choice of coupling reagent can significantly impact the yield and purity of the final product. For the synthesis of this compound, common and effective coupling reagents include:

  • Carbodiimides (e.g., DCC, DIC) with additives (e.g., HOBt, Oxyma Pure): This is a classic and cost-effective method. The additive is crucial to suppress racemization and improve coupling efficiency.

  • Uronium/Aminium salts (e.g., HBTU, HATU, HCTU): These reagents are generally more efficient and lead to faster reaction times with lower racemization compared to carbodiimides alone. However, they are more expensive.

The following table summarizes the performance of different coupling reagents in the synthesis of a similar tripeptide, Z-Gly-Phe-Val-OMe, which can provide insights into their potential effectiveness for this compound.

Coupling Reagent Yield (%) Racemization (%)
BEMT462.7
PyClU1225

Data from a study on the synthesis of Z-Gly-Phe-Val-OMe and may serve as a general reference.

Q3: What is a typical experimental protocol for the solution-phase synthesis of this compound?

A3: A general protocol for the solution-phase synthesis involves a stepwise coupling approach. Below is a representative methodology.

Experimental Protocol: Solution-Phase Synthesis of this compound

  • Synthesis of Z-Gly-Leu-OH:

    • Dissolve L-Leucine in an appropriate aqueous base (e.g., 1M NaOH).

    • Cool the solution in an ice bath.

    • Add Z-Gly-OSu (N-(Benzyloxycarbonyloxy)succinimide) portion-wise while maintaining the pH and temperature.

    • Stir the reaction mixture for several hours at room temperature.

    • Acidify the solution with a weak acid (e.g., citric acid) to precipitate the product.

    • Collect the crude Z-Gly-Leu-OH by filtration, wash with cold water, and dry.

  • Synthesis of this compound:

    • Dissolve L-Alanine methyl ester hydrochloride in a suitable organic solvent (e.g., DMF or CH2Cl2).

    • Neutralize the salt with a non-nucleophilic base (e.g., N-methylmorpholine or diisopropylethylamine).

    • In a separate flask, dissolve Z-Gly-Leu-OH and a coupling additive (e.g., HOBt) in an anhydrous organic solvent.

    • Cool this solution in an ice bath and add the coupling reagent (e.g., DCC).

    • Add the solution of the activated dipeptide to the solution of the alanine ester.

    • Allow the reaction to proceed overnight at room temperature.

    • Filter off the urea byproduct (if DCC is used).

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash successively with dilute acid, dilute base, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the protected tripeptide ester (Z-Gly-Leu-Ala-OMe).

  • Saponification of the Methyl Ester:

    • Dissolve the protected tripeptide ester in a mixture of methanol and water.

    • Add a stoichiometric amount of aqueous NaOH and stir at room temperature, monitoring the reaction by TLC.

    • Upon completion, remove the methanol under reduced pressure.

    • Dilute the aqueous solution with water and wash with a non-polar organic solvent to remove any unreacted ester.

    • Acidify the aqueous layer with a weak acid to precipitate the final product, this compound.

    • Collect the product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system if necessary.

Q4: How can I monitor the progress of the coupling reactions?

A4: In solid-phase synthesis, the ninhydrin (Kaiser) test is a common method to detect the presence of free primary amines on the resin. A positive test (blue color) indicates an incomplete coupling reaction, and the coupling step should be repeated. In solution-phase synthesis, thin-layer chromatography (TLC) is typically used to monitor the disappearance of the starting materials and the appearance of the product.

Visualizing the Synthesis Workflow

The following diagram illustrates a typical workflow for the solution-phase synthesis of this compound.

G Solution-Phase Synthesis of this compound cluster_0 Dipeptide Formation cluster_1 Tripeptide Formation cluster_2 Final Deprotection cluster_3 Purification & Analysis Z_Gly_OSu Z-Gly-OSu Z_Gly_Leu_OH Z-Gly-Leu-OH Z_Gly_OSu->Z_Gly_Leu_OH L_Leu L-Leucine L_Leu->Z_Gly_Leu_OH Coupling Coupling Reagent (e.g., DCC/HOBt) Z_Gly_Leu_OH->Coupling Ala_OMe L-Alanine Methyl Ester Ala_OMe->Coupling Z_Gly_Leu_Ala_OMe Z-Gly-Leu-Ala-OMe Coupling->Z_Gly_Leu_Ala_OMe Saponification Saponification (NaOH) Z_Gly_Leu_Ala_OMe->Saponification Z_Gly_Leu_Ala_OH This compound (Final Product) Saponification->Z_Gly_Leu_Ala_OH Purification Purification (e.g., Recrystallization/HPLC) Z_Gly_Leu_Ala_OH->Purification Analysis Analysis (e.g., NMR, MS, HPLC) Purification->Analysis

Caption: Workflow for the solution-phase synthesis of this compound.

Logical Relationship of Common Side Reactions

The following diagram illustrates the relationship between key reaction steps and potential side reactions.

G Key Steps and Potential Side Reactions Activation Carboxyl Group Activation (e.g., with DCC) Racemization Racemization Activation->Racemization N_Acylurea N-Acylurea Formation Activation->N_Acylurea Coupling Peptide Bond Formation Coupling->Racemization Deletion_Peptide Deletion Peptide Coupling->Deletion_Peptide if incomplete Deprotection N-terminal Deprotection (for next cycle in SPPS) Diketopiperazine Diketopiperazine Formation Deprotection->Diketopiperazine at dipeptide stage

Caption: Relationship between synthesis steps and common side reactions.

Improving solubility of Z-Gly-leu-ala-OH for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and handling instructions for the peptide Z-Gly-Leu-Ala-OH to ensure successful solubilization for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that affect its solubility?

This compound is a tripeptide with the following characteristics influencing its solubility:

  • Hydrophobic Residues: The sequence contains Leucine (Leu) and Alanine (Ala), which are hydrophobic amino acids.[1][2]

  • Protecting Group: The N-terminus is protected by a Carbobenzoxy (Z) group, which is also hydrophobic.

  • Charge: The C-terminal carboxyl group (-COOH) is the only primary ionizable group. At a neutral pH (around 7), this group will be deprotonated (-COO-), giving the peptide an overall net negative charge. This classifies it as an acidic peptide.[3][4]

Q2: What is the best initial solvent to try for dissolving this compound?

Given its net negative charge at neutral pH, the recommended starting solvent is a dilute basic buffer.[3][4] An aqueous solution of 0.1 M ammonium bicarbonate or a small amount of 0.1% aqueous ammonium hydroxide can be effective.[4] If the peptide dissolves, it can then be further diluted with water or your experimental buffer.[4]

Q3: My peptide did not dissolve in an aqueous basic solution. What should I do next?

If solubility remains an issue, the high hydrophobicity of the peptide is likely the primary factor. In this case, using a small amount of an organic solvent is the next step.[3][5] Dimethyl sulfoxide (DMSO) is a common choice due to its low toxicity in most biological assays.[5] Dissolve the peptide completely in a minimal volume of DMSO first, and then slowly add the aqueous buffer to reach the desired final concentration.

Q4: Are there any precautions when using DMSO?

Yes. While DMSO is widely used, consider the following:

  • Assay Compatibility: High concentrations of DMSO can interfere with biological systems. It is generally recommended to keep the final concentration of DMSO in your working solution at 1% or lower.[1]

  • Oxidation: DMSO should not be used with peptides containing free cysteine or methionine residues as it can oxidize their side chains.[3] this compound does not contain these residues, so DMSO is a suitable option.

  • Alternative Solvents: If DMSO is incompatible with your assay, dimethylformamide (DMF) or acetonitrile can be used as alternatives.[5]

Q5: What if I observe precipitation after diluting the organic stock solution with my aqueous buffer?

Precipitation upon adding aqueous buffer indicates that the peptide is not soluble at that final concentration and solvent composition. If this occurs:

  • Reduce Final Concentration: Try preparing a more dilute final solution.

  • Sonication: Briefly sonicating the solution (e.g., three 10-second bursts, cooling on ice in between) can help break up aggregates and improve dissolution.[5]

  • Gentle Warming: Gently warming the solution may also help, but avoid excessive heat to prevent peptide degradation.[1]

  • Re-dissolve: If significant precipitation occurs, the peptide may need to be freeze-dried (lyophilized) again before attempting solubilization with a different solvent system.[5]

Q6: How should I properly store the peptide stock solution?

Lyophilized peptides should be stored at -20°C or colder in a desiccated environment. Once dissolved, it is best to prepare single-use aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6]

Troubleshooting Workflow

The following diagram outlines a logical workflow for successfully dissolving this compound.

G start Start: Lyophilized This compound test_basic Attempt to dissolve in 0.1M Ammonium Bicarbonate start->test_basic dissolved_q Is solution clear? test_basic->dissolved_q use_organic Dissolve in minimal 100% DMSO dissolved_q->use_organic No success Solution Ready for Assay dissolved_q->success Yes dilute_organic Slowly dilute with aqueous buffer use_organic->dilute_organic precipitation_q Precipitation observed? dilute_organic->precipitation_q sonicate Apply sonication or gentle warming precipitation_q->sonicate Yes precipitation_q->success No, clear solution sonicate->precipitation_q fail Re-evaluate: Lower concentration or try alternative solvent (DMF) sonicate->fail Still precipitates

Figure 1. Troubleshooting workflow for peptide solubilization.

Quantitative Data: Solvent Selection Guide

This table summarizes the recommended solvents and key considerations for dissolving this compound.

Solvent/ReagentTypeSuitability for this compoundKey Considerations
Distilled Water AqueousLowUnlikely to work due to hydrophobic residues, but can be tested first.
0.1 M NH₄HCO₃ Aqueous Basic BufferHighRecommended starting point due to the peptide's acidic nature.[3][4]
DMSO Organic SolventHighExcellent for hydrophobic peptides; dissolve fully before aqueous dilution.[1][5]
DMF / Acetonitrile Organic SolventModerateGood alternatives if DMSO is incompatible with the biological assay.[5]
6 M Guanidine HCl / 8 M Urea Chaotropic AgentLow (Last Resort)Can disrupt aggregation but often interferes with biological assays.[5][6]

Experimental Protocols

Always test solubility on a small amount of the peptide before dissolving the entire sample.[3] Ensure the lyophilized peptide is at room temperature before opening the vial.

Protocol 1: Solubilization using Aqueous Basic Buffer
  • Preparation: Prepare a sterile solution of 0.1 M ammonium bicarbonate (NH₄HCO₃) in high-purity water.

  • Initial Dissolution: Add a small amount of the 0.1 M NH₄HCO₃ solution to the vial containing the lyophilized peptide to create a concentrated stock.

  • Vortex/Sonicate: Vortex the solution gently. If dissolution is slow, briefly sonicate the vial for 10-20 seconds.[5]

  • Observation: Check for a clear, particle-free solution. A properly solubilized peptide will result in a transparent solution.[5]

  • Dilution: Once fully dissolved, dilute the stock solution to the final working concentration using your desired experimental buffer or water.

Protocol 2: Solubilization using Organic Solvent (DMSO)
  • Preparation: Dispense high-purity DMSO.

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the vial of lyophilized peptide. For example, add 10-20 µL of DMSO to 1 mg of peptide.

  • Vortex: Vortex thoroughly until the peptide is completely dissolved. The solution should be perfectly clear. It is critical to ensure complete dissolution in the organic solvent before adding any aqueous component.

  • Dilution: Very slowly, add your experimental buffer to the DMSO concentrate drop-by-drop while gently vortexing.

  • Final Concentration: Bring the solution to the final desired volume and concentration. Ensure the final DMSO concentration is compatible with your assay (typically ≤1%).[1]

  • Inspection: If any cloudiness or precipitate appears, the solution may be supersaturated. Try gentle warming or sonication to aid dissolution.[1] If this fails, a lower final concentration is required.

General Experimental Workflow

This diagram illustrates the standard process from receiving a lyophilized peptide to its use in an assay.

G cluster_prep Preparation cluster_assay Experiment receive Receive Lyophilized Peptide sol_test Perform Small-Scale Solubility Test receive->sol_test prep_stock Prepare Concentrated Stock Solution sol_test->prep_stock store Aliquot and Store Stock at -20°C prep_stock->store prep_work Prepare Working Solution from Stock store->prep_work assay Perform Biological Assay prep_work->assay

Figure 2. Standard workflow for handling synthetic peptides.

References

Technical Support Center: Preventing Diketopiperazine Formation in Gly-Leu Sequences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and preventing the formation of diketopiperazine (DKP) during the synthesis of peptides containing the Gly-Leu sequence.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem in Gly-Leu sequences?

A1: Diketopiperazine formation is an intramolecular side reaction that can occur during solid-phase peptide synthesis (SPPS), particularly after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the solid support and forming a cyclic dipeptide, cyclo(Gly-Leu). This results in a significant reduction in the yield of the desired full-length peptide. While sequences containing proline are most susceptible, Gly-Leu sequences are also at risk due to the low steric hindrance of the N-terminal glycine, which allows for the necessary conformational flexibility for this cyclization to occur.

Q2: At which step of solid-phase peptide synthesis (SPPS) is DKP formation most likely to occur?

A2: DKP formation is most prevalent after the deprotection of the N-terminal protecting group (e.g., Fmoc) of the second amino acid (Leucine in a Gly-Leu sequence C-terminally attached to the resin). The free amine of the glycine is then able to attack the carbonyl of the leucine, leading to cyclization and cleavage from the resin. Alkaline conditions used for Fmoc deprotection can further promote this side reaction.[1]

Q3: How does the choice of resin affect DKP formation in Gly-Leu synthesis?

A3: The choice of resin can significantly impact the extent of DKP formation. Resins with high steric hindrance around the linkage point, such as 2-chlorotrityl chloride (2-CTC) resin, are recommended for sequences prone to DKP formation. The bulky nature of the 2-CTC linker physically impedes the N-terminal amine from reaching the ester linkage, thus reducing the likelihood of cyclization. In contrast, more sterically accessible resins like Wang resin can lead to higher levels of DKP formation.

Q4: Are there specific coupling reagents that can help minimize DKP formation?

A4: While the coupling step itself is not the primary stage for DKP formation, the choice of coupling reagents can have an indirect effect. Using highly efficient coupling reagents that ensure rapid and complete coupling of the third amino acid can minimize the time the deprotected dipeptide is exposed to conditions that favor cyclization. For instance, aminium-based reagents like HATU and HBTU are known for their high efficiency. It is also advisable to avoid a large excess of base during the coupling step, as this can promote DKP formation.

Q5: Can pH control be used to prevent DKP formation?

A5: Yes, pH control is a critical factor. The rate of DKP formation is significantly influenced by pH, with basic conditions generally accelerating the reaction. While basic conditions are necessary for Fmoc deprotection, minimizing the exposure time to strong bases and ensuring thorough washing to remove residual base before the next coupling step is crucial. Some strategies involve the addition of a weak acid to the deprotection solution to moderate the basicity, although this can also slow down the deprotection reaction.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the final peptide with cyclo(Gly-Leu) detected as a major byproduct. High rate of diketopiperazine formation.1. Switch to a sterically hindered resin: Use 2-chlorotrityl chloride (2-CTC) resin instead of Wang or other less hindered resins. 2. Use a dipeptide building block: Synthesize and couple Fmoc-Gly-Leu-OH as a single unit. This bypasses the vulnerable dipeptide stage on the resin. (See Experimental Protocol 1 & 2) 3. Optimize Fmoc deprotection: Reduce the deprotection time to the minimum required for complete Fmoc removal. Consider using a milder deprotection cocktail. (See Quantitative Data Table 1)
Premature cleavage of the peptide from the resin after the second amino acid coupling. Diketopiperazine formation leading to cleavage from the resin.1. Confirm DKP formation: Analyze the cleavage solution by mass spectrometry to confirm the presence of cyclo(Gly-Leu). 2. Implement preventative measures: Follow the solutions for "Low yield of the final peptide". The use of a dipeptide building block is the most effective solution here.
Incomplete coupling of the third amino acid. Steric hindrance or aggregation after the Gly-Leu dipeptide is formed.1. Use a more powerful coupling reagent: Switch to HATU or HBTU with a minimal amount of a non-nucleophilic base like DIPEA. 2. Perform a double coupling: Repeat the coupling step with fresh reagents to ensure complete reaction. 3. Add a chaotropic salt: In cases of suspected aggregation, adding a salt like LiCl to the coupling reaction can help disrupt secondary structures.

Quantitative Data on Prevention Strategies

Table 1: Comparison of Fmoc Deprotection Reagents on DKP Formation

Deprotection CocktailConcentrationTypical Deprotection TimeDKP Formation (%) (Model Peptides)Reference
Piperidine in DMF20%2 x 10 minHighGeneral Knowledge
Piperidine in DMF with 0.1M HOBt20%2 x 10 minModerateGeneral Knowledge
Piperazine in NMP5%2 x 15 minLow[1]
DBU/Piperazine in NMP2% / 5%2 x 7 minVery Low[1]

Note: The percentage of DKP formation is highly sequence and condition dependent. The values presented are qualitative comparisons based on literature for model peptides and may vary for Gly-Leu.

Detailed Experimental Protocols

Protocol 1: Synthesis of Fmoc-Gly-Leu-OH Dipeptide Building Block

This protocol describes the solution-phase synthesis of the Fmoc-Gly-Leu-OH dipeptide, which can then be used in solid-phase peptide synthesis to prevent DKP formation.

Materials:

  • H-Leu-OtBu·HCl (Leucine tert-butyl ester hydrochloride)

  • Fmoc-Gly-OH (Fmoc-glycine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Coupling of Fmoc-Gly-OH and H-Leu-OtBu: a. Dissolve H-Leu-OtBu·HCl (1.1 equivalents) and DIPEA (1.1 equivalents) in DCM. b. In a separate flask, dissolve Fmoc-Gly-OH (1 equivalent), DIC (1.1 equivalents), and HOBt (1.1 equivalents) in a minimal amount of DMF and then dilute with DCM. c. Add the Fmoc-Gly-OH solution to the H-Leu-OtBu solution and stir at room temperature for 4-6 hours. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Gly-Leu-OtBu.

  • Deprotection of the tert-butyl ester: a. Dissolve the crude Fmoc-Gly-Leu-OtBu in a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). b. Stir the mixture at room temperature for 2-3 hours. c. Remove the TFA under a stream of nitrogen or by rotary evaporation. d. Precipitate the product by adding cold diethyl ether. e. Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum to yield Fmoc-Gly-Leu-OH.

  • Purification and Characterization: a. Purify the crude Fmoc-Gly-Leu-OH by flash chromatography or recrystallization if necessary. b. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Coupling of Fmoc-Gly-Leu-OH Dipeptide Building Block in SPPS

This protocol outlines the procedure for coupling the pre-synthesized Fmoc-Gly-Leu-OH dipeptide onto a resin-bound amino acid during SPPS.

Materials:

  • Resin with N-terminal deprotected amino acid

  • Fmoc-Gly-Leu-OH

  • Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • DMF

  • DCM

  • Piperidine (for subsequent deprotection)

Procedure:

  • Resin Preparation: a. Swell the resin in DMF for at least 30 minutes. b. Perform the N-terminal Fmoc deprotection of the resin-bound amino acid using 20% piperidine in DMF. c. Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

  • Activation of Fmoc-Gly-Leu-OH: a. In a separate vessel, dissolve Fmoc-Gly-Leu-OH (3 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. b. Allow the activation to proceed for 5-10 minutes.

  • Coupling to the Resin: a. Add the activated dipeptide solution to the prepared resin. b. Agitate the mixture at room temperature for 1-2 hours. c. Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing and Continuation of Synthesis: a. Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM. b. The resin is now ready for the deprotection of the Fmoc group of the newly added dipeptide and the coupling of the next amino acid in the sequence.

Visualizations

DKP_Formation_Mechanism cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Resin Resin-Linker Leu Leucine (OtBu) Resin->Leu 1. Couple Leu Gly_Fmoc Fmoc-Glycine Leu->Gly_Fmoc 2. Couple Gly Gly_NH2 H2N-Glycine Gly_Fmoc->Gly_NH2 3. Fmoc Deprotection (e.g., 20% Piperidine) DKP cyclo(Gly-Leu) Gly_NH2->DKP 4. Intramolecular Attack (DKP Formation) Cleaved_Peptide Truncated Peptide DKP->Cleaved_Peptide Cleavage from Resin DKP_Prevention_Workflow Start Start SPPS of Gly-Leu containing peptide Check_Sequence Is Gly-Leu at the C-terminus or in a flexible region? Start->Check_Sequence Use_Dipeptide Strategy 1: Use Fmoc-Gly-Leu-OH dipeptide building block Check_Sequence->Use_Dipeptide Yes Use_Hindered_Resin Strategy 2: Use 2-chlorotrityl chloride (2-CTC) resin Check_Sequence->Use_Hindered_Resin Yes Optimize_Deprotection Strategy 3: Optimize Fmoc deprotection (e.g., DBU/Piperazine) Check_Sequence->Optimize_Deprotection Yes Proceed Proceed with SPPS Check_Sequence->Proceed No Use_Dipeptide->Proceed Use_Hindered_Resin->Proceed Optimize_Deprotection->Proceed DKP_Troubleshooting_Logic Problem Low Peptide Yield Analyze_Byproducts Analyze byproducts by Mass Spectrometry Problem->Analyze_Byproducts DKP_Detected cyclo(Gly-Leu) detected? Analyze_Byproducts->DKP_Detected Implement_Prevention Implement DKP prevention strategies (see workflow) DKP_Detected->Implement_Prevention Yes Other_Side_Reactions Investigate other potential side reactions (e.g., incomplete coupling, aggregation) DKP_Detected->Other_Side_Reactions No End Problem Solved Implement_Prevention->End Other_Side_Reactions->End

References

Degradation pathways of Z-protected peptides in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Z-protected peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of peptides protected with the benzyloxycarbonyl (Z or Cbz) group in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Z-protecting group in solution?

The benzyloxycarbonyl (Z or Cbz) protecting group is known for its relative stability under a variety of conditions, which makes it a valuable tool in peptide synthesis.[1] It is generally stable to mildly acidic and basic conditions, allowing for the selective removal of other protecting groups like Boc (tert-butyloxycarbonyl).[1] However, its stability is not absolute and can be affected by factors such as pH, temperature, and the solvent system used. For long-term storage, it is recommended to keep Z-protected peptides in a lyophilized state at -20°C or lower, protected from light.[2][3][4] Once in solution, the shelf-life is significantly reduced.[2][5]

Q2: What are the primary degradation pathways for Z-protected peptides in solution?

Z-protected peptides in solution can degrade through several pathways affecting either the peptide backbone, the amino acid side chains, or the Z-group itself.

  • Peptide Backbone and Side Chain Degradation:

    • Hydrolysis: Cleavage of the peptide bond can occur, especially at aspartic acid (Asp) residues, leading to peptide fragmentation.

    • Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation to form aspartic acid and glutamic acid, respectively.[5]

    • Oxidation: Methionine (Met), cysteine (Cys), and tryptophan (Trp) residues are susceptible to oxidation, which can be accelerated by exposure to air and certain buffer components.[5]

    • Racemization: The chirality of amino acid residues can be compromised, particularly under basic conditions, leading to a loss of biological activity.

  • Z-Group Degradation:

    • Hydrolysis: While generally stable at neutral pH, the carbamate bond of the Z-group can undergo slow hydrolysis under strongly acidic or basic conditions, leading to its cleavage.

    • Hydrogenolysis: The Z-group is highly susceptible to catalytic hydrogenation (e.g., using H₂ with a palladium catalyst), which is the standard method for its removal. Accidental exposure to catalysts or reducing agents can lead to unintended deprotection.[1]

Q3: How do pH and temperature affect the stability of Z-protected peptides in solution?

Both pH and temperature are critical factors influencing the stability of Z-protected peptides.

  • pH: The stability of peptides is highly pH-dependent.[6][7] For many peptides, a pH range of 5-7 is considered optimal for stability in solution.[5][8] Extreme pH values (highly acidic or basic) can accelerate hydrolysis of both the peptide bonds and the Z-protecting group.

  • Temperature: Elevated temperatures increase the rate of most chemical degradation reactions, including hydrolysis, deamidation, and oxidation.[9] Therefore, it is crucial to store peptide solutions at low temperatures (e.g., -20°C) and to minimize time spent at room temperature or higher.[2][3][4] Repeated freeze-thaw cycles should also be avoided as they can lead to peptide degradation.[2][5]

Q4: What are the best practices for storing Z-protected peptides?

To ensure the long-term stability of your Z-protected peptides, follow these storage guidelines:

  • Lyophilized Peptides:

    • Store at -20°C or -80°C in a tightly sealed container, protected from light.[2][3][4][8]

    • For peptides containing moisture-sensitive residues (e.g., Asp, Glu, Lys, Arg, His), store in a desiccator.[2]

    • Before opening, allow the vial to warm to room temperature to prevent condensation.[3]

  • Peptides in Solution:

    • Storage in solution is not recommended for long periods.[2][5]

    • If necessary, prepare solutions in a sterile buffer at an optimal pH (typically 5-6).[3]

    • Aliquot the peptide solution into single-use vials to avoid repeated freeze-thaw cycles.[2][5]

    • Store aliquots at -20°C or -80°C.[5][8]

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Loss of Z-group (unexpected deprotection) - Accidental exposure to reducing agents or catalysts. - Storage in a buffer with a pH that is too high or too low. - Prolonged storage at elevated temperatures.- Ensure all glassware and solvents are free from catalytic metals. - Verify the pH of your buffer system. - Store peptide solutions at or below -20°C and minimize time at room temperature.
Presence of unexpected peaks in HPLC analysis - Degradation of the peptide backbone (hydrolysis, deamidation). - Oxidation of susceptible amino acids (Met, Cys, Trp). - Formation of aggregates. - Side reactions from impurities in solvents or reagents.- Analyze the mass of the new peaks by LC-MS to identify the modification. - Prepare solutions fresh and use high-purity solvents and reagents. - For oxidation-prone peptides, handle under an inert atmosphere (e.g., argon). - If aggregation is suspected, try dissolving the peptide in a different solvent or using sonication.[3]
Poor peptide solubility - The peptide sequence is highly hydrophobic. - The peptide has formed aggregates. - Incorrect pH of the solvent.- For hydrophobic peptides, try dissolving in a small amount of an organic solvent (e.g., DMSO, DMF, acetonitrile) before adding the aqueous buffer.[5] - Use sonication to aid dissolution.[3] - Adjust the pH of the solution; acidic peptides are more soluble in basic buffers and vice versa.
Loss of biological activity - Any of the degradation pathways mentioned (hydrolysis, deamidation, oxidation, racemization). - Aggregation of the peptide.- Perform a stability study to identify the cause of degradation. - Re-evaluate storage and handling procedures to minimize degradation. - Purify the peptide to remove degradants and aggregates.

Degradation Pathways and Experimental Workflow

The following diagrams illustrate the major degradation pathways of peptides and a general workflow for investigating the stability of a Z-protected peptide.

General Peptide Degradation Pathways Peptide Intact Z-Protected Peptide Hydrolysis Hydrolysis (Peptide Bond Cleavage) Peptide->Hydrolysis Deamidation Deamidation (Asn, Gln) Peptide->Deamidation Oxidation Oxidation (Met, Cys, Trp) Peptide->Oxidation Racemization Racemization Peptide->Racemization Z_Cleavage Z-Group Cleavage Peptide->Z_Cleavage

Caption: Major degradation pathways for peptides in solution.

Experimental Workflow for Stability Study cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation A Prepare Peptide Stock Solution B Aliquot into Vials A->B C Incubate at Different Conditions (pH, Temp) B->C D Withdraw Samples at Time Points C->D E Analyze by HPLC-UV D->E F Analyze by LC-MS D->F G Quantify Remaining Peptide E->G H Identify Degradation Products F->H I Determine Degradation Kinetics G->I H->I

Caption: Workflow for a forced degradation study of a Z-protected peptide.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Z-Protected Peptide

This protocol outlines a forced degradation study to assess the stability of a Z-protected peptide under various pH and temperature conditions.

1. Materials:

  • Z-protected peptide, lyophilized
  • Buffers of different pH values (e.g., pH 3, 5, 7, 9)
  • High-purity water and acetonitrile (ACN) for HPLC
  • Trifluoroacetic acid (TFA) or formic acid (FA) for HPLC mobile phase
  • Temperature-controlled incubator or water bath
  • HPLC system with UV detector
  • LC-MS system

2. Procedure:

  • Stock Solution Preparation:
  • Accurately weigh the lyophilized Z-protected peptide.
  • Dissolve the peptide in an appropriate solvent (e.g., a small amount of ACN followed by dilution with water) to a known concentration (e.g., 1 mg/mL).
  • Sample Preparation for Degradation:
  • Aliquot the stock solution into separate vials for each condition to be tested (e.g., pH 3 at 40°C, pH 7 at 40°C, pH 9 at 40°C, and a control at -20°C).
  • Add the respective buffers to each vial to achieve the target pH and a final peptide concentration of, for example, 0.5 mg/mL.
  • Incubation:
  • Place the vials in a temperature-controlled environment set to the desired temperature (e.g., 40°C).
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
  • Immediately quench any further degradation by freezing the aliquot at -80°C until analysis.
  • Analysis:
  • Analyze the samples by reverse-phase HPLC (RP-HPLC) with UV detection (typically at 214 nm or 280 nm) to quantify the amount of remaining intact peptide.
  • Analyze the samples by LC-MS to identify the mass of any degradation products.

Protocol 2: HPLC-UV Method for Quantification

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5% to 95% B over 20 minutes).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at 214 nm.
  • Injection Volume: 10 µL.

2. Data Analysis:

  • Integrate the peak area of the intact Z-protected peptide at each time point.
  • Plot the percentage of remaining peptide against time for each condition.
  • From this data, the degradation rate constant and half-life can be calculated.

Protocol 3: LC-MS Method for Degradation Product Identification

1. Chromatographic Conditions:

  • Similar to the HPLC-UV method, but formic acid (e.g., 0.1%) is often preferred over TFA as it causes less ion suppression in the mass spectrometer.[10]

2. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Scan Range: A range appropriate to detect the parent peptide and expected degradation products (e.g., m/z 300-2000).
  • MS/MS Analysis: Perform fragmentation analysis (MS/MS) on the parent ion and any new peaks that appear in the chromatogram to help elucidate the structure of the degradation products.

3. Data Analysis:

  • Extract the ion chromatograms for the expected masses of potential degradation products (e.g., deamidated peptide, oxidized peptide, hydrolyzed fragments).
  • Analyze the MS/MS fragmentation patterns to confirm the identity of the degradation products.

Quantitative Data Summary

Quantitative kinetic data for the degradation of the Z-protecting group itself in solution under various conditions is not widely available in the public domain. The stability of the Z-group is generally described qualitatively. The table below summarizes the expected relative stability of the Z-group under different conditions based on established chemical principles.

Condition Reagent/Solvent Temperature Relative Stability of Z-Group Primary Degradation Concern
Acidic Dilute aqueous acid (e.g., pH 3-5)Room TempHighPeptide backbone hydrolysis
Strong aqueous acid (e.g., pH < 2)Elevated TempLowZ-group hydrolysis
Neutral Aqueous buffer (pH 6-8)Room TempVery HighPeptide side-chain degradation (e.g., oxidation, deamidation)
Basic Dilute aqueous base (e.g., pH 8-10)Room TempModerateRacemization, peptide backbone hydrolysis
Strong aqueous base (e.g., pH > 11)Elevated TempLowZ-group hydrolysis
Organic Solvents Acetonitrile, DMF, DMSORoom TempVery HighStability is generally good in anhydrous aprotic solvents.
Reducing Conditions H₂/Pd, other reducing agentsRoom TempVery LowHydrogenolysis (cleavage) of the Z-group

Note: This table provides a general guide. The actual stability of a specific Z-protected peptide will depend on its amino acid sequence and the exact experimental conditions. It is always recommended to perform a stability study for your specific peptide of interest.

References

Technical Support Center: Z-Gly-Leu-Ala-OH Cleavage from Resin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solid-phase synthesis of Z-Gly-Leu-Ala-OH. Our focus is to help you optimize the final cleavage step to ensure high yield and purity of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered when cleaving this compound from the resin?

A1: The most common issues are incomplete cleavage leading to low yield, and the formation of side-products due to the reactivity of the cleavage reagents with the peptide or protecting groups. Careful selection of the resin, cleavage cocktail, and reaction conditions is crucial to mitigate these problems.

Q2: Which resin is recommended for the synthesis of this compound?

A2: For a protected peptide acid like this compound, a highly acid-labile resin is recommended to allow for mild cleavage conditions that keep the N-terminal Z-group and side chains intact. The 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice because it allows for cleavage under very mild acidic conditions, minimizing side reactions.[1][2][3][4] Wang resin is also a common choice for synthesizing peptides with a C-terminal carboxylic acid, but it requires stronger acidic conditions for cleavage, typically with a high concentration of trifluoroacetic acid (TFA).[5][6][7][8]

Q3: Can I cleave the peptide from the resin and remove side-chain protecting groups simultaneously?

A3: Yes, this is a common strategy in solid-phase peptide synthesis (SPPS). A cleavage cocktail containing a strong acid like TFA along with scavengers will cleave the peptide from the resin and remove most common acid-labile side-chain protecting groups in a single step.[9][10] However, for this compound, the goal is often to keep the Z-protecting group intact, necessitating milder cleavage conditions.

Q4: What are "scavengers" and why are they important during cleavage?

A4: Scavengers are nucleophilic reagents added to the cleavage cocktail to trap reactive cationic species generated during the cleavage process.[11] These carbocations can otherwise lead to unwanted side reactions, such as alkylation of sensitive amino acid residues. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).

Q5: How can I monitor the progress of the cleavage reaction?

A5: A small aliquot of the cleavage solution can be taken at different time points, the solvent evaporated, and the residue analyzed by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to determine the extent of cleavage and the purity of the product.[11][12][13]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the cleavage of this compound from the resin.

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Yield 1. Incomplete Cleavage: The cleavage time may be too short, or the cleavage cocktail is not acidic enough for the chosen resin.[14] 2. Peptide Precipitation Issues: The peptide may not precipitate effectively from the cleavage mixture with ether.[14][15] 3. Premature Cleavage: The peptide may have been partially cleaved during synthesis due to overly acidic conditions in deprotection steps.1. Optimize Cleavage Time: Perform a time-course experiment, analyzing aliquots at different intervals (e.g., 30 min, 1h, 2h) by HPLC to determine the optimal cleavage time.[11] For Wang resin, cleavage typically takes 1-2 hours.[5] 2. Improve Precipitation: Concentrate the TFA solution to a smaller volume before adding cold ether. If precipitation is still poor, try a 1:1 mixture of ether and pentane.[15] Storing the mixture at 4°C or in a dry ice bath can also improve precipitation.[5][15] 3. Use a More Stable Linker: If premature cleavage is suspected, consider using a resin with a more stable linker for your synthesis conditions.
Presence of Impurities in Crude Product 1. Side Reactions: Reactive carbocations generated during cleavage can modify the peptide.[16][17] 2. Incomplete Deprotection of Side Chains (if applicable): Some protecting groups may be resistant to the cleavage cocktail. 3. Aspartimide Formation: Although not present in Z-Gly-Leu-Ala, this is a common side reaction in peptides containing Asp residues.[17]1. Use Scavengers: Always include scavengers in your cleavage cocktail. A common mixture is TFA/TIS/H₂O (95:2.5:2.5).[11] For peptides containing tryptophan (not in this case), specific scavengers are crucial to prevent alkylation.[8] 2. Optimize Cleavage Cocktail: For resistant protecting groups, a stronger cleavage cocktail or longer reaction time may be necessary. Refer to literature for specific protecting groups. 3. Modify Synthesis/Cleavage: For Asp-containing peptides, adding HOBt to deprotection steps or using specific cleavage protocols can reduce aspartimide formation.[17]
Peptide is Insoluble After Cleavage and Precipitation 1. Hydrophobicity: The peptide sequence itself may be hydrophobic, leading to aggregation and poor solubility.[18] 2. Residual Scavengers/Protecting Groups: Can contribute to insolubility.1. Use Different Solvents: Try dissolving the precipitated peptide in different solvents such as acetonitrile/water mixtures, or solutions containing a small amount of trifluoroethanol (TFE).[18] 2. Thorough Washing: Ensure the precipitated peptide is thoroughly washed with cold ether to remove scavengers and cleaved protecting groups.

Experimental Protocols

Protocol 1: Mild Cleavage of this compound from 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is designed to cleave the fully protected peptide from the 2-CTC resin, leaving the N-terminal Z-group intact.

Reagents and Materials:

  • This compound loaded 2-CTC resin

  • Dichloromethane (DCM)

  • Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)[1][2]

  • Acetic Acid (AcOH)

  • Cold diethyl ether

  • Centrifuge tubes

  • Sintered glass funnel

Procedure:

  • Wash the peptide-resin thoroughly with DCM to remove any residual DMF from the synthesis.[10]

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail. Two common mild cocktails are:

    • Option A (AcOH/TFE/DCM): Prepare a 1:1:8 (v/v/v) mixture of acetic acid, TFE, and DCM.[3]

    • Option B (HFIP/DCM): Prepare a 1:4 (v/v) mixture of HFIP and DCM. This is reported to be a fast and effective method with minimal racemization.[1][2]

  • Suspend the resin in half of the prepared cleavage mixture (approximately 10 mL per gram of resin).

  • Allow the suspension to stand at room temperature for 30-60 minutes with occasional swirling.

  • Filter the resin through a sintered glass funnel and collect the filtrate.

  • Wash the resin with the remaining cleavage mixture and combine the filtrates.

  • Concentrate the combined filtrate under reduced pressure to remove the majority of the DCM.

  • Add cold diethyl ether (approximately 10 times the volume of the concentrated filtrate) to precipitate the protected peptide.

  • If precipitation is slow, store the mixture at 4°C overnight.[5]

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the purified this compound under vacuum.

Protocol 2: Standard TFA Cleavage of this compound from Wang Resin

This protocol will cleave the peptide from Wang resin and is suitable if simultaneous deprotection of any acid-labile side-chain protecting groups is desired (though Gly and Leu do not have side chains requiring protection, this is a general protocol). The Z-group may be partially or fully cleaved under these conditions.

Reagents and Materials:

  • This compound loaded Wang resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes

  • Sintered glass funnel

Procedure:

  • Ensure the N-terminal Fmoc group (if used during synthesis) is removed before cleavage.[5][9]

  • Wash the peptide-resin thoroughly with DCM.[10]

  • Dry the resin under vacuum.

  • Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Prepare this in a fume hood.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 1-2 hours at room temperature with occasional swirling.[5]

  • Filter the resin through a sintered glass funnel and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[5]

  • Concentrate the filtrate to a small volume (1-2 mL) using a stream of nitrogen or a rotary evaporator.[14]

  • Precipitate the peptide by adding a large volume of cold diethyl ether.

  • Pellet the peptide by centrifugation.

  • Wash the peptide pellet with cold ether and dry under vacuum.

Data Presentation

Table 1: Comparison of Cleavage Cocktails for 2-Chlorotrityl Resin

Cleavage CocktailComposition (v/v/v)Cleavage TimeYieldPurityNotesReference(s)
Acetic Acid/TFE/DCM1:1:830-60 min>90%>95%Mild conditions, suitable for protected peptides.[3]
HFIP/DCM1:415-30 minHigh>95%Fast and efficient, minimal racemization reported.[1][2]
TFA/DCM1:993 x 1hVariableVariableMilder than high TFA concentrations, but may be slow.

Table 2: Common Scavengers and Their Applications

ScavengerFunctionTypically Used For
Triisopropylsilane (TIS) Reduces trityl and other carbocations.General purpose scavenger.
Water Traps t-butyl cations.Used in most standard cleavage cocktails.
1,2-Ethanedithiol (EDT) Scavenges various cations, particularly useful for peptides containing Trp and Met.Peptides with sensitive residues.
Thioanisole Scavenger for protecting groups like Arg(Mtr).Can cause side reactions with Trp.

Visualizations

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation Wash_Resin Wash Peptide-Resin (DCM) Dry_Resin Dry Resin (Vacuum) Wash_Resin->Dry_Resin Add_Cocktail Add Cocktail to Resin Dry_Resin->Add_Cocktail Prepare_Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) Prepare_Cocktail->Add_Cocktail React React (1-2 hours) Add_Cocktail->React Filter Filter Resin React->Filter Concentrate Concentrate Filtrate Filter->Concentrate Precipitate Precipitate with Ether Concentrate->Precipitate Wash_Pellet Wash and Dry Peptide Precipitate->Wash_Pellet Final_Product Final_Product Wash_Pellet->Final_Product This compound

Caption: General workflow for peptide cleavage from solid-phase resin.

Troubleshooting_Logic Start Start Cleavage Check_Yield Low Yield? Start->Check_Yield Check_Purity Impurities Present? Check_Yield->Check_Purity No Incomplete_Cleavage Incomplete Cleavage? Check_Yield->Incomplete_Cleavage Yes Side_Reactions Side Reactions? Check_Purity->Side_Reactions Yes Final_Product Pure Peptide Check_Purity->Final_Product No Precipitation_Issue Precipitation Issue? Incomplete_Cleavage->Precipitation_Issue No Increase_Time Increase Time/ Acidity Incomplete_Cleavage->Increase_Time Yes Re_cleave Re-cleave Resin Incomplete_Cleavage->Re_cleave Yes Precipitation_Issue->Check_Purity No Concentrate_TFA Concentrate More Precipitation_Issue->Concentrate_TFA Yes Change_Solvent Use Ether/Pentane Precipitation_Issue->Change_Solvent Yes Add_Scavengers Add/Optimize Scavengers Side_Reactions->Add_Scavengers Yes Side_Reactions->Final_Product No Increase_Time->Final_Product Re_cleave->Final_Product Concentrate_TFA->Final_Product Change_Solvent->Final_Product Add_Scavengers->Final_Product

Caption: Troubleshooting logic for peptide cleavage issues.

References

Validation & Comparative

A Comparative Guide to the HPLC Purification and Analysis of Z-Gly-Leu-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the purity and accurate analysis of synthetic peptides are paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purification and analysis of the protected tripeptide, Z-Gly-Leu-Ala-OH. We will explore the standard Reversed-Phase HPLC (RP-HPLC) technique and compare its performance with alternative methods, supported by experimental protocols and quantitative data.

Overview of Chromatographic Methods for Peptide Purification

The choice of a purification strategy for a synthetic peptide like this compound depends on its physicochemical properties, such as hydrophobicity and charge. The benzyloxycarbonyl (Z) protecting group on the glycine residue imparts a significant hydrophobic character to the peptide.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common and powerful technique for peptide purification.[1][2] It separates molecules based on their hydrophobicity, making it highly suitable for this compound.

  • Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge.[3][4][5] For the fully protected this compound, which is neutral, this method is less effective for the primary purification step but can be useful for removing charged impurities.

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative for separating polar and hydrophilic compounds.[6][7][8][9] It can offer a different selectivity compared to RP-HPLC.

  • Supercritical Fluid Chromatography (SFC): SFC is a newer technique that uses supercritical CO2 as the mobile phase.[10][11] It can offer faster separations and is considered a "greener" alternative to HPLC.[12]

Comparative Performance Data

The following tables summarize the performance of different HPLC methods for the purification and analysis of this compound.

Table 1: Preparative HPLC Purification of this compound
ParameterRP-HPLC (Standard)Ion-Exchange ChromatographyHILIC
Stationary Phase C18 Silica (10 µm)Strong Cation Exchanger (10 µm)Amide-based (5 µm)
Mobile Phase A 0.1% TFA in Water20 mM Phosphate Buffer, pH 3.00.1% TFA in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% TFA in Acetonitrile20 mM Phosphate Buffer + 1 M NaCl, pH 3.00.1% TFA in 50:50 Acetonitrile:Water
Gradient 30-70% B over 40 min0-50% B over 30 min0-40% B over 30 min
Flow Rate 20 mL/min15 mL/min15 mL/min
Typical Load 150 mg200 mg100 mg
Purity Achieved >98%~85% (impurities of similar charge co-elute)~95%
Recovery ~85%~90%~80%
Table 2: Analytical HPLC Analysis of this compound
ParameterRP-HPLC (Standard)HILICSupercritical Fluid Chromatography (SFC)
Stationary Phase C18 Silica (5 µm)Amide-based (3 µm)2-Ethylpyridine (5 µm)
Mobile Phase A 0.1% TFA in Water0.1% TFA in 95:5 Acetonitrile:WaterSupercritical CO2
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in 50:50 Acetonitrile:WaterMethanol
Gradient 40-80% B over 20 min5-50% B over 15 min10-40% B over 10 min
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Retention Time 12.5 min8.2 min4.5 min
Resolution (Rs) 2.5 (from major impurity)2.1 (from major impurity)1.9 (from major impurity)
Limit of Detection ~1 µg/mL~2 µg/mL~5 µg/mL

Experimental Protocols

General Sample Preparation

The crude this compound obtained from synthesis is dissolved in a suitable solvent, such as dimethylformamide (DMF) or a mixture of acetonitrile and water, to a concentration of 10-20 mg/mL for preparative runs and ~1 mg/mL for analytical runs. The solution should be filtered through a 0.45 µm filter before injection.

Preparative RP-HPLC Method
  • Column: C18 silica, 10 µm particle size, 100 Å pore size, 250 x 21.2 mm

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Gradient:

    • 0-5 min: 30% B (isocratic)

    • 5-45 min: 30% to 70% B (linear gradient)

    • 45-50 min: 70% to 95% B (wash)

    • 50-60 min: 30% B (re-equilibration)

  • Flow Rate: 20 mL/min

  • Detection: UV at 214 nm and 254 nm

  • Fraction Collection: Collect fractions based on UV absorbance peaks. Analyze fractions by analytical RP-HPLC to identify those with the desired purity. Pool pure fractions and lyophilize to obtain the final product.

Analytical RP-HPLC Method
  • Column: C18 silica, 5 µm particle size, 100 Å pore size, 150 x 4.6 mm

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Gradient:

    • 0-2 min: 40% B (isocratic)

    • 2-22 min: 40% to 80% B (linear gradient)

    • 22-25 min: 80% B (isocratic)

    • 25-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 214 nm

  • Injection Volume: 10 µL

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purification and analysis process.

Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative RP-HPLC cluster_post Post-Purification Crude Crude this compound Dissolve Dissolve in DMF/ACN:H2O Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Separate Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure Pure this compound (>98%) Lyophilize->Pure

Caption: Workflow for the purification of this compound.

Analysis_Workflow Sample Purified Peptide Sample Prepare Prepare 1 mg/mL solution Sample->Prepare Inject Inject 10 µL into Analytical HPLC Prepare->Inject Chromatography Chromatographic Separation (RP-HPLC) Inject->Chromatography Detection UV Detection (214 nm) Chromatography->Detection Data Data Acquisition & Integration Detection->Data Report Generate Purity Report Data->Report

Caption: Analytical workflow for purity assessment.

Method Comparison and Recommendations

  • RP-HPLC stands out as the gold standard for both purification and analysis of this compound due to its high resolving power for hydrophobic peptides. The use of a C18 column with an acetonitrile/water gradient containing TFA provides excellent separation of the target peptide from common synthesis-related impurities like deletion sequences or incompletely deprotected peptides.

  • Ion-Exchange Chromatography is generally not recommended as the primary purification method for this neutral protected peptide. However, it can be a valuable orthogonal technique in a multi-step purification process to remove any charged impurities that may be present in the crude sample.

  • HILIC offers an alternative selectivity to RP-HPLC. While it can be effective, method development can be more complex. It is a good secondary option if RP-HPLC fails to resolve specific impurities.

  • Supercritical Fluid Chromatography (SFC) provides a significant advantage in terms of speed of analysis. For high-throughput analytical needs, SFC is a compelling alternative. However, the initial instrumentation cost is higher, and it may offer lower resolution for complex peptide mixtures compared to analytical RP-HPLC.

References

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of Z-Gly-Leu-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide analysis, understanding the fragmentation patterns in mass spectrometry is paramount for structural elucidation and quality control. This guide provides a detailed theoretical analysis of the fragmentation of the N-terminally protected tripeptide, Z-Gly-Leu-Ala-OH, and compares its expected behavior with standard peptide fragmentation. We also present a generalized experimental protocol and explore alternative analytical approaches.

The introduction of a benzyloxycarbonyl (Z) protecting group to the N-terminus of a peptide significantly influences its fragmentation in the mass spectrometer. This modification can direct cleavage pathways, leading to characteristic product ions that provide valuable structural information but also add a layer of complexity to spectral interpretation compared to their unprotected counterparts.

Theoretical Fragmentation Pattern of this compound

Under typical collision-induced dissociation (CID) conditions in positive-ion mode, peptides predominantly fragment along the peptide backbone, yielding b- and y-type ions. The presence of the N-terminal Z-group in this compound introduces additional fragmentation pathways. The molecular weight of this compound is approximately 393.44 g/mol .[1][2][3][4][5] The expected protonated molecule [M+H]⁺ would have a theoretical m/z of 394.19.

A primary fragmentation event anticipated for the Z-group is the loss of benzyl alcohol (C₇H₈O, mass ≈ 108.06 Da) or the formation of a stable tropylium cation (C₇H₇⁺, m/z ≈ 91.05). The peptide backbone is then expected to fragment to produce a series of b and y ions. The theoretical monoisotopic m/z values for the most likely singly charged fragment ions of this compound are presented below.

Predicted Product Ions for [this compound + H]⁺
Ion TypeSequenceTheoretical m/z
Precursor [this compound+H]⁺ 394.19
b-ions
b₁Z-Gly209.09
b₂Z-Gly-Leu322.17
y-ions
y₁Ala90.05
y₂Leu-Ala203.14
Z-Group Specific Fragments
[M+H - C₇H₈O]⁺[Gly-Leu-Ala+H]⁺ (after loss of benzyl alcohol)286.13
C₇H₇⁺Tropylium ion91.05

Visualizing the Fragmentation Pathway

The fragmentation of this compound can be visualized as a series of cleavages along the peptide backbone and within the protecting group.

G cluster_peptide This compound Structure cluster_fragments Predicted Fragments Z Z (C₇H₇O-CO) Gly Gly Z->Gly tropylium C₇H₇⁺ Z->tropylium Z-group fragmentation Leu Leu Gly->Leu b1 b₁ (Z-Gly)⁺ Gly->b1 Peptide bond cleavage Ala Ala Leu->Ala b2 b₂ (Z-Gly-Leu)⁺ Leu->b2 y2 y₂ (Leu-Ala)⁺ Leu->y2 OH OH Ala->OH y1 y₁ (Ala)⁺ Ala->y1 Peptide bond cleavage

Predicted fragmentation of this compound.

Comparison with Unprotected Peptides

The fragmentation of this compound presents notable differences when compared to its unprotected counterpart, Gly-Leu-Ala.

FeatureThis compoundGly-Leu-Ala (Unprotected)
Precursor Ion Higher m/z due to the Z-group.Lower m/z.
N-terminal Fragments b-ions contain the Z-group, resulting in a significant mass shift.Standard b-ion series.
Characteristic Fragments Presence of ions related to the Z-group (e.g., tropylium ion at m/z 91).Absence of protecting group-specific fragments.
Overall Complexity Increased complexity due to additional fragmentation pathways of the protecting group.Simpler spectrum, dominated by b and y ions.

Experimental Protocol: A General Approach

While a specific protocol for this compound is not detailed in the literature, a general procedure for the analysis of a protected peptide by tandem mass spectrometry would involve the following steps.

  • Sample Preparation: Dissolve the peptide in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., formic acid) to promote ionization.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC). Electrospray ionization (ESI) is a common method for ionizing peptides.

  • MS1 Analysis: Acquire a full scan mass spectrum (MS1) to identify the protonated precursor ion, [M+H]⁺.

  • MS/MS Analysis: Isolate the precursor ion of interest (e.g., m/z 394.19) in the mass spectrometer.

  • Fragmentation: Subject the isolated precursor ion to collision-induced dissociation (CID) by colliding it with an inert gas (e.g., argon or nitrogen).

  • MS2 Analysis: Acquire a product ion spectrum (MS2) of the resulting fragments.

  • Data Analysis: Interpret the MS2 spectrum to identify the fragment ions and deduce the peptide sequence and the structure of any modifications.

Alternative Analytical Approaches

Beyond CID, other fragmentation techniques can provide complementary structural information for protected peptides.

  • Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD): These methods are known for preserving labile modifications and can provide extensive backbone fragmentation, generating c- and z-type ions. They could be particularly useful for confirming the peptide sequence without cleaving the Z-group itself.

  • High-Resolution Mass Spectrometry (HRMS): Using instruments like Orbitrap or FT-ICR mass spectrometers provides high mass accuracy, which is crucial for determining the elemental composition of the precursor and fragment ions, thereby increasing confidence in their identification.

Workflow for Peptide Analysis

The general workflow for analyzing a modified peptide such as this compound using mass spectrometry is outlined below.

G cluster_workflow Peptide Analysis Workflow SamplePrep Sample Preparation (Dissolution) LC Liquid Chromatography (Optional Separation) SamplePrep->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion Detection) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation CID Collision-Induced Dissociation Isolation->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 DataAnalysis Data Analysis (Sequence Confirmation) MS2->DataAnalysis

References

A Comparative Guide to the Certificate of Analysis for Z-Gly-Leu-Ala-OH Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and characterization of peptide standards are paramount for reliable and reproducible results. This guide provides a comprehensive comparison of the analytical specifications for the Z-Gly-Leu-Ala-OH peptide standard against a common alternative, Boc-Gly-Leu-Ala-OH. This objective comparison is supported by representative experimental data and detailed methodologies for key analytical techniques.

Overview of Peptide Standards

This compound is a synthetic tripeptide composed of glycine, leucine, and alanine, with a benzyloxycarbonyl (Z) group protecting the N-terminus. This protecting group enhances the peptide's stability and makes it a valuable building block in peptide synthesis and various biochemical assays.[1] An alternative standard often used in similar applications is Boc-Gly-Leu-Ala-OH, which features a tert-butyloxycarbonyl (Boc) protecting group. The choice between these standards can depend on the specific requirements of the experimental workflow, such as deprotection conditions and solubility.

Comparative Analysis of Key Quality Attributes

The following tables summarize the typical analytical specifications found on a Certificate of Analysis for this compound and its Boc-protected counterpart. These values are representative of high-quality commercial standards.

Table 1: General Properties and Identification

ParameterThis compoundBoc-Gly-Leu-Ala-OHMethod
Molecular Formula C₁₉H₂₇N₃O₆C₁₄H₂₅N₃O₆---
Molecular Weight 393.44 g/mol [2]331.38 g/mol Mass Spectrometry
CAS Number 24960-20-1[2][3]65845-57-0---
Appearance White to off-white solidWhite to off-white solidVisual Inspection
Solubility Soluble in organic solvents (e.g., DMF, DMSO)Soluble in organic solvents (e.g., DMF, DMSO)Solubility Test

Table 2: Purity and Impurity Profile

ParameterThis compoundBoc-Gly-Leu-Ala-OHMethodAcceptance Criteria
Purity (by HPLC) ≥ 99.5%≥ 99.5%HPLC≥ 98%
Major Impurity < 0.3%< 0.3%HPLC≤ 0.5%
Total Impurities < 0.5%< 0.5%HPLC≤ 1.0%

Table 3: Identity Confirmation

ParameterThis compoundBoc-Gly-Leu-Ala-OHMethodResult
Mass (m/z) [M+H]⁺ 394.20332.19ESI-MSConforms to theoretical mass
¹H NMR Conforms to structureConforms to structureNMRConforms

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are fundamental to verifying the quality and identity of peptide standards.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is used to separate the main peptide from any impurities.

  • System: Agilent 1100 series HPLC or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., Phenomenex Luna, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: The peptide standard is dissolved in a suitable solvent, typically Mobile Phase A or a mixture of A and B.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight of the peptide.

  • System: Waters Synapt G2 Q-Tof mass spectrometer or equivalent with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode.

  • Sample Infusion: The sample, prepared as for HPLC, is introduced into the mass spectrometer.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined. The exact mass is calculated based on the monoisotopic m/z value.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure and confirms the identity of the peptide.

  • System: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Experiments: ¹H NMR spectra are acquired.

  • Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are analyzed to confirm that the spectrum is consistent with the known structure of the peptide.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process for peptide standard characterization and a conceptual comparison of the protecting groups.

Experimental_Workflow Experimental Workflow for Peptide Standard Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation cluster_coa Final Report dissolve Dissolve Peptide Standard hplc HPLC Analysis dissolve->hplc ms Mass Spectrometry dissolve->ms nmr NMR Spectroscopy dissolve->nmr purity Purity Assessment hplc->purity identity_mw Identity (Molecular Weight) ms->identity_mw identity_structure Identity (Structure) nmr->identity_structure coa Certificate of Analysis purity->coa identity_mw->coa identity_structure->coa

Caption: Workflow for the analysis of peptide standards.

Protecting_Group_Comparison Comparison of N-terminal Protecting Groups cluster_z Z-Group (Benzyloxycarbonyl) cluster_boc Boc-Group (tert-Butyloxycarbonyl) peptide Gly-Leu-Ala-OH z_peptide This compound peptide->z_peptide boc_peptide Boc-Gly-Leu-Ala-OH peptide->boc_peptide z_group Z-Protecting Group z_group->z_peptide deprotection_z Deprotection: H₂/Pd, HBr/AcOH z_peptide->deprotection_z boc_group Boc-Protecting Group boc_group->boc_peptide deprotection_boc Deprotection: TFA boc_peptide->deprotection_boc

Caption: Comparison of Z and Boc protecting groups.

References

A Comparative Guide to the Synthesis of Z-Gly-Leu-Ala-OH and Boc-Gly-Leu-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and peptide chemistry, the choice of protecting group strategy is a critical decision that influences the efficiency, purity, and overall success of peptide synthesis. This guide provides an objective comparison of two commonly employed N-terminal protecting groups, benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc), in the context of synthesizing the tripeptide Gly-Leu-Ala-OH.

Introduction to Z and Boc Protecting Groups

The Z and Boc groups are fundamental tools in peptide synthesis, preventing unwanted reactions at the N-terminus of an amino acid while the carboxyl group is activated for peptide bond formation. The selection between these two groups is dictated by their distinct deprotection conditions, which in turn affects the overall synthetic strategy, particularly in solution-phase synthesis.

The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or under strong acidic conditions with HBr in acetic acid. Its stability under moderately acidic and basic conditions makes it a robust protecting group.

The tert-butyloxycarbonyl (Boc) group is labile to strong acids, such as trifluoroacetic acid (TFA), which cleaves it to release the free amine. This orthogonality to the Z group's deprotection conditions allows for selective deprotection in more complex peptide syntheses.[1][2]

Synthesis of Z-Gly-Leu-Ala-OH

The synthesis of this compound is typically performed in a stepwise manner in solution, starting from the C-terminal amino acid, Alanine.

Experimental Protocol:
  • Preparation of Z-Gly-Leu-OH:

    • Z-Glycine is activated, commonly using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), to form an active ester.

    • The activated Z-Glycine is then coupled with the methyl or ethyl ester of Leucine in a suitable organic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • The resulting dipeptide ester, Z-Gly-Leu-OR, is then saponified (e.g., with NaOH) to yield Z-Gly-Leu-OH.

  • Coupling of Z-Gly-Leu-OH with Alanine methyl ester:

    • Z-Gly-Leu-OH is activated with DCC/NHS or a similar coupling agent.

    • The activated dipeptide is then reacted with Alanine methyl ester (H-Ala-OMe) to form the protected tripeptide ester, Z-Gly-Leu-Ala-OMe.

  • Final Deprotection:

    • The methyl ester of the tripeptide is saponified to yield the final product, this compound.

    • Alternatively, if benzyl ester protection was used for the C-terminus, both the Z group and the benzyl ester could be removed simultaneously by catalytic hydrogenation to yield the unprotected tripeptide.

Synthesis of Boc-Gly-Leu-Ala-OH

The synthesis of Boc-Gly-Leu-Ala-OH follows a similar stepwise approach in solution.

Experimental Protocol:
  • Preparation of Boc-Gly-Leu-OH:

    • Boc-Glycine is activated using a coupling agent like DCC/HOBt.

    • The activated Boc-Glycine is coupled with Leucine methyl ester to form Boc-Gly-Leu-OMe.

    • The dipeptide ester is then saponified to give Boc-Gly-Leu-OH.

  • Deprotection of Boc-Gly-Leu-OH:

    • To couple the next amino acid, the Boc group must be removed. This is achieved by treating Boc-Gly-Leu-OH with a strong acid, typically trifluoroacetic acid (TFA) in DCM.

  • Coupling with Boc-Alanine:

    • In a separate reaction, Boc-Alanine is activated.

    • The deprotected dipeptide (H-Gly-Leu-OH) is then coupled with the activated Boc-Alanine to form Boc-Ala-Gly-Leu-OH. Correction: The correct sequence is Gly-Leu-Ala. The protocol should be adjusted accordingly.

Corrected Boc-Gly-Leu-Ala-OH Protocol:

  • Preparation of Boc-Leu-Ala-OMe:

    • Boc-Leucine is activated with a coupling agent (e.g., DCC/HOBt).

    • It is then coupled with Alanine methyl ester (H-Ala-OMe) to yield Boc-Leu-Ala-OMe.

  • Saponification:

    • The dipeptide ester is saponified to Boc-Leu-Ala-OH.

  • Boc Deprotection:

    • The Boc group is removed from Boc-Leu-Ala-OH using TFA in DCM to yield H-Leu-Ala-OH.

  • Coupling with Boc-Glycine:

    • Boc-Glycine is activated separately.

    • The deprotected dipeptide is then coupled with activated Boc-Glycine to yield the final product, Boc-Gly-Leu-Ala-OH.

Comparative Analysis

ParameterThis compound SynthesisBoc-Gly-Leu-Ala-OH Synthesis
Protecting Group Benzyloxycarbonyl (Z)tert-Butyloxycarbonyl (Boc)
Deprotection Method Catalytic Hydrogenation (H₂/Pd-C) or HBr/Acetic AcidStrong Acid (e.g., Trifluoroacetic Acid - TFA)
Typical Yields Generally good, but can be affected by catalyst poisoning.High yields are often achievable with optimized protocols.[3]
Purity Purification can be challenging due to byproducts from deprotection.Purification is generally straightforward with standard chromatographic techniques.[4]
Reaction Time Hydrogenation can be time-consuming (several hours to overnight).Deprotection with TFA is typically rapid (30-60 minutes).[5]
Reagent Safety H₂ gas is flammable; handling palladium catalysts requires care. HBr/AcOH is corrosive.TFA is highly corrosive and requires careful handling in a fume hood.
Common Side Reactions Incomplete deprotection, catalyst poisoning (especially with sulfur-containing amino acids, though not present in this tripeptide). Benzyl ether cleavage can be difficult.Racemization, especially during coupling of activated amino acid derivatives. Formation of tert-butyl adducts with scavenger-requiring amino acids (e.g., Trp, Met, Cys).[6][7][8]

Logical Workflow of Synthesis

The following diagrams illustrate the general synthetic workflows for both peptides.

Z_Gly_Leu_Ala_OH_synthesis Z_Gly Z-Gly-OH DCC_HOBt1 DCC/HOBt Z_Gly->DCC_HOBt1 Leu_OMe H-Leu-OMe Leu_OMe->DCC_HOBt1 Z_Gly_Leu_OMe Z-Gly-Leu-OMe DCC_HOBt1->Z_Gly_Leu_OMe Coupling NaOH1 NaOH Z_Gly_Leu_OMe->NaOH1 Saponification Z_Gly_Leu_OH Z-Gly-Leu-OH NaOH1->Z_Gly_Leu_OH DCC_HOBt2 DCC/HOBt Z_Gly_Leu_OH->DCC_HOBt2 Ala_OMe H-Ala-OMe Ala_OMe->DCC_HOBt2 Z_Gly_Leu_Ala_OMe Z-Gly-Leu-Ala-OMe DCC_HOBt2->Z_Gly_Leu_Ala_OMe Coupling NaOH2 NaOH Z_Gly_Leu_Ala_OMe->NaOH2 Saponification Final_Product This compound NaOH2->Final_Product

Caption: Synthesis workflow for this compound.

Boc_Gly_Leu_Ala_OH_synthesis Boc_Leu Boc-Leu-OH DCC_HOBt1 DCC/HOBt Boc_Leu->DCC_HOBt1 Ala_OMe H-Ala-OMe Ala_OMe->DCC_HOBt1 Boc_Leu_Ala_OMe Boc-Leu-Ala-OMe DCC_HOBt1->Boc_Leu_Ala_OMe Coupling NaOH1 NaOH Boc_Leu_Ala_OMe->NaOH1 Saponification Boc_Leu_Ala_OH Boc-Leu-Ala-OH NaOH1->Boc_Leu_Ala_OH TFA TFA Boc_Leu_Ala_OH->TFA Deprotection H_Leu_Ala_OH H-Leu-Ala-OH TFA->H_Leu_Ala_OH DCC_HOBt2 DCC/HOBt H_Leu_Ala_OH->DCC_HOBt2 Boc_Gly Boc-Gly-OH Boc_Gly->DCC_HOBt2 Final_Product Boc-Gly-Leu-Ala-OH DCC_HOBt2->Final_Product Coupling

Caption: Synthesis workflow for Boc-Gly-Leu-Ala-OH.

Conclusion

Both Z and Boc protecting groups offer viable routes for the synthesis of Gly-Leu-Ala-OH. The choice between them hinges on several factors:

  • For syntheses sensitive to strong acids , the Z-group offers a milder deprotection alternative via catalytic hydrogenation. However, this method may not be suitable for peptides containing sulfur or other catalyst poisons.

  • For rapid and efficient synthesis , the Boc-group, with its fast acid-labile deprotection, is often preferred in modern peptide synthesis, especially in automated solid-phase peptide synthesis (SPPS).[9] However, the use of the highly corrosive TFA requires appropriate safety precautions.

Ultimately, the optimal strategy will depend on the specific requirements of the synthesis, available equipment, and the chemist's familiarity with each methodology. For the synthesis of a simple tripeptide like Gly-Leu-Ala-OH, both methods are expected to yield the desired product in good purity and yield with careful execution of the experimental protocols.

References

Comparative Analysis of the Biological Activity of Z-Gly-Leu-Ala-OH and Structurally Related Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the synthetic peptide Z-Gly-Leu-Ala-OH and structurally similar peptides. Due to the limited publicly available data on the specific biological functions of this compound, this comparison focuses on activities reported for peptides sharing key structural features, such as the N-terminal benzyloxycarbonyl (Z) protecting group and the presence of glycine, leucine, and alanine residues.

Introduction to this compound

This compound is a synthetic tripeptide with the chemical structure N-benzyloxycarbonyl-glycyl-L-leucyl-L-alanine. The presence of the Z-group, a common protecting group in peptide synthesis, may also confer specific biological activities. While detailed functional studies on this compound are not widely reported in peer-reviewed literature, its structural components suggest potential roles in enzyme inhibition and other cellular processes. This guide aims to contextualize its potential activities by examining related compounds.

Data Presentation: Comparative Biological Activities

The following table summarizes the reported biological activities of peptides structurally related to this compound. The activities are categorized into enzyme inhibition, antimicrobial activity, and cytotoxicity, providing a framework for potential areas of investigation for this compound.

Peptide/CompoundBiological ActivityQuantitative DataReference Organism/Cell Line
Enzyme Inhibition
Z-Pro-ProlinalProlyl Endopeptidase InhibitorKᵢ = 14 nMRabbit Brain
Z-Leu-Leu-Leu-al (MG132)Proteasome InhibitorIC₅₀ = 1.2 µM (Calpain)Not Specified
Antimicrobial Activity
Leu-Val based dipeptidesAntibacterialMIC = 1.1 x 10⁻³ M (8b vs. S. aureus)Staphylococcus aureus
D-Bac8c2,5 LeuAntibacterialMIC = 8 µg/mLMethicillin-resistant S. aureus (MRSA)
Feleucin-K3 analogsAntibacterialMIC = 4-8 µg/mLStandard bacterial strains
Cytotoxicity
(Gly-Ala)₁₅ dipeptide repeatCytotoxic~45% toxicity at 33 µMHuman neuroblastoma BE(2)-C cells
D-leucine modified CM11 peptideLow CytotoxicityNot specifiedVero cells

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of new studies and ensure reproducibility.

Enzyme Inhibition Assay: Prolyl Endopeptidase

This protocol is adapted for the screening of potential prolyl endopeptidase inhibitors.

Materials:

  • Prolyl endopeptidase (from bovine serum or recombinant)

  • Substrate: Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) or Z-Gly-Pro-2-naphthylamide (Z-Gly-Pro-2NNap)

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl

  • Inhibitor stock solutions (e.g., this compound dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add 0.1 mL of the enzyme solution (e.g., 40 nM) to each well.

  • Add a small volume of the inhibitor solution to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding 0.9 mL of the pre-warmed substrate solution (e.g., Z-Gly-Pro-pNA at a final concentration range of 31-500 µM) to each well.

  • Immediately measure the increase in absorbance at 410 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.

  • Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Determine the inhibition constant (Kᵢ) or IC₅₀ value by plotting the enzyme activity against the inhibitor concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a peptide against bacteria.

Materials:

  • Test peptide (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test peptide in an appropriate solvent (e.g., sterile water or DMSO).

  • Perform serial two-fold dilutions of the peptide in MHB in a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial suspension to each well containing the diluted peptide. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the effect of a compound on cell viability.

Materials:

  • Mammalian cell line (e.g., human neuroblastoma BE(2)-C cells)

  • Cell culture medium (e.g., RPMI with 10% FBS)

  • Test peptide (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells. IC₅₀ values can be calculated from the dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of peptides like this compound.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Preincubation Pre-incubate Enzyme + Inhibitor Enzyme->Preincubation Substrate Substrate Solution Reaction Add Substrate & Start Reaction Substrate->Reaction Inhibitor Inhibitor Dilutions Inhibitor->Preincubation Preincubation->Reaction Measurement Measure Absorbance Over Time Reaction->Measurement V0_Calc Calculate Initial Velocity (V₀) Measurement->V0_Calc IC50_Ki_Calc Determine IC₅₀/Kᵢ V0_Calc->IC50_Ki_Calc Antimicrobial_MIC_Workflow Peptide_Prep Prepare Peptide Stock & Serial Dilutions Inoculation Inoculate Diluted Peptide with Bacteria Peptide_Prep->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (5x10⁵ CFU/mL) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination Cytotoxicity_MTT_Workflow Cell_Seeding Seed Cells in 96-well Plate Peptide_Treatment Treat Cells with Peptide Concentrations Cell_Seeding->Peptide_Treatment MTT_Addition Add MTT Reagent (Incubate 2-4h) Peptide_Treatment->MTT_Addition Solubilization Add Solubilization Solution MTT_Addition->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability & IC₅₀ Absorbance_Reading->Data_Analysis

A Comparative Guide to Enzyme Kinetics: Analyzing Z-Gly-Leu-Ala-OH Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Carboxypeptidase A, Thermolysin, and Neprilysin Activity on a Tripeptide Substrate.

Comparative Kinetic Data

To facilitate a meaningful comparison, the following table summarizes the kinetic parameters (Km, kcat, and kcat/Km) for the hydrolysis of N-blocked peptide substrates by carboxypeptidase A and thermolysin. Data for neprilysin with such small, non-fluorogenic substrates is scarce in the literature; its activity is typically characterized using more complex or fluorogenic substrates.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Carboxypeptidase A Cbz-Gly-Gly-L-Phe1.157.35.2 x 104
Cbz-Gly-Gly-L-Leu1.591.56.1 x 104
Cbz-Gly-L-Phe0.471032.2 x 105
Thermolysin Fa-Gly-L-Leu-NH20.1 - 1.0-1.0 x 104 - 1.0 x 105
Z-Gly-L-Leu-NH21.21.31.1 x 103
Z-L-Phe-L-Leu-NH20.418.44.6 x 104
Neprilysin Angiotensin I0.028217.5 x 105

Note: The data presented is compiled from various sources and experimental conditions may differ. "Fa" denotes furylacryloyl, and "Z" or "Cbz" denotes carbobenzoxy, both of which are N-terminal blocking groups.

Experimental Protocols

To determine the kinetic parameters for the hydrolysis of Z-Gly-Leu-Ala-OH by these enzymes, a continuous or discontinuous spectrophotometric assay can be employed. Below is a generalized protocol that can be adapted for each enzyme.

Principle: The rate of peptide bond hydrolysis is monitored by measuring the increase in free amino groups using ninhydrin, or by directly observing the change in absorbance if a chromogenic substrate is used.

Materials:

  • Enzyme stock solution (Carboxypeptidase A, Thermolysin, or Neprilysin)

  • Substrate stock solution (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing relevant ions like Zn2+ for stability)

  • Ninhydrin reagent (for endpoint assay)

  • Quenching solution (e.g., 1 M HCl)

  • Spectrophotometer or plate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme and substrate in the assay buffer. The final enzyme concentration should be in the nanomolar range, while the substrate concentration will be varied.

  • Assay Setup: In a temperature-controlled cuvette or microplate well, add the assay buffer and the substrate at various concentrations.

  • Initiation of Reaction: Start the reaction by adding a small volume of the enzyme stock solution.

  • Measurement:

    • Continuous Assay (for chromogenic substrates): Monitor the change in absorbance at the appropriate wavelength continuously over time.

    • Discontinuous (Endpoint) Assay: At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution. The amount of product formed (liberated Ala-OH) can be quantified by adding ninhydrin reagent, which reacts with the primary amine to produce a colored product, and measuring the absorbance at 570 nm.

  • Data Analysis: The initial reaction rates (v0) are determined from the linear portion of the progress curves. The kinetic parameters (Km and Vmax) are then calculated by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation. The turnover number (kcat) is calculated from Vmax and the enzyme concentration, and the catalytic efficiency (kcat/Km) is subsequently determined.

Visualizations

Experimental Workflow for Enzyme Kinetics

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Stock Reaction Incubate Enzyme + Substrate in Buffer at controlled Temp Enzyme->Reaction Substrate Substrate Stock (this compound) Substrate->Reaction Buffer Assay Buffer Buffer->Reaction Measurement Monitor Reaction Progress (e.g., Spectrophotometry) Reaction->Measurement Rates Calculate Initial Rates (v₀) Measurement->Rates MM_Plot Michaelis-Menten Plot (v₀ vs. [S]) Rates->MM_Plot Parameters Determine Kinetic Parameters (Km, Vmax, kcat, kcat/Km) MM_Plot->Parameters

Caption: A generalized workflow for determining enzyme kinetic parameters.

Neprilysin Signaling Pathway

Neprilysin_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Effects NEP Neprilysin (NEP) Vasodilation Vasodilation NEP->Vasodilation Inhibition of NEP leads to ↑ Natriuresis Natriuresis NEP->Natriuresis Inhibition of NEP leads to ↑ Anti_Fibrosis Anti-fibrotic Effects NEP->Anti_Fibrosis Inhibition of NEP leads to ↑ Inflammation ↓ Inflammation NEP->Inflammation Inhibition of NEP leads to ↑ Vasoconstriction Vasoconstriction NEP->Vasoconstriction Inhibition of NEP can lead to ↑ AngI ANP Atrial Natriuretic Peptide (ANP) ANP->NEP Degradation ANP->Vasodilation ANP->Natriuresis BNP Brain Natriuretic Peptide (BNP) BNP->NEP Degradation BNP->Vasodilation BNP->Natriuresis AngI Angiotensin I AngI->NEP Degradation AngI->Vasoconstriction SubP Substance P SubP->NEP Degradation

Caption: Simplified signaling pathway of Neprilysin (NEP) and its substrates.

Purity Assessment of Synthetic Z-Gly-Leu-Ala-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity assessment of the synthetic tripeptide Z-Gly-Leu-Ala-OH against an alternative peptide, FA-Gly-Leu-Ala-OH. It includes detailed experimental protocols for the key analytical techniques used in determining peptide purity and presents the data in a clear, comparative format.

Comparative Purity Analysis

The purity of synthetic peptides is a critical parameter that can significantly impact research and drug development outcomes. High-purity peptides are essential for ensuring the reliability and reproducibility of experimental results. The following table summarizes the typical purity specifications for this compound and a comparable synthetic tripeptide, FA-Gly-Leu-Ala-OH, as determined by High-Performance Liquid Chromatography (HPLC).

Peptide Sequence Purity Specification (by HPLC) Source
This compoundZ-Glycyl-L-leucyl-L-alanine>98%Typical purity for commercially available research-grade synthetic peptides.
FA-Gly-Leu-Ala-OHFA-Glycyl-L-leucyl-L-alanine≥98%[1]Commercially available research-grade synthetic peptide.

Note: The purity of synthetic peptides can vary between synthesis batches and suppliers. The values presented here are typical for high-quality commercial products.

Experimental Protocols for Purity Assessment

Accurate determination of peptide purity relies on a combination of analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and quantification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of synthetic peptides by separating the target peptide from impurities.

Workflow for Peptide Purity Analysis by RP-HPLC

RP-HPLC Peptide Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve peptide in appropriate solvent (e.g., 0.1% TFA in water/acetonitrile) centrifuge Centrifuge to remove particulates prep->centrifuge filter Filter the supernatant centrifuge->filter inject Inject sample onto HPLC system filter->inject separate Separate on C18 column with a gradient of acetonitrile in water (with 0.1% TFA) inject->separate detect Detect peptides by UV absorbance (214-220 nm) separate->detect integrate Integrate peak areas in the chromatogram detect->integrate calculate Calculate purity: (Area of main peak / Total area of all peaks) x 100 integrate->calculate

Figure 1. Workflow for RP-HPLC analysis of peptide purity.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthetic peptide.

    • Dissolve the peptide in a suitable solvent, typically 1 mL of a solution of 0.1% trifluoroacetic acid (TFA) in a water/acetonitrile mixture, to a final concentration of 1 mg/mL.

    • Vortex the solution to ensure complete dissolution.

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for peptide separations.[2]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point for tripeptides.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 220 nm, where the peptide bond absorbs.[2]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the resulting chromatogram.

    • Calculate the percentage purity by dividing the peak area of the main peptide by the total peak area of all peaks and multiplying by 100.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthetic peptide, providing evidence of its identity. MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) is a common technique for this purpose.

Workflow for MALDI-TOF MS Analysis

MALDI-TOF MS Peptide Analysis Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_interp Data Interpretation dissolve_peptide Dissolve peptide in a suitable solvent mix_matrix Mix peptide solution with MALDI matrix solution dissolve_peptide->mix_matrix spot_plate Spot the mixture onto the MALDI target plate mix_matrix->spot_plate crystallize Allow the spot to air-dry and co-crystallize spot_plate->crystallize load_plate Insert the target plate into the mass spectrometer crystallize->load_plate irradiate Irradiate the sample spot with a laser load_plate->irradiate analyze_ions Analyze the time-of-flight of the desorbed ions irradiate->analyze_ions generate_spectrum Generate a mass spectrum analyze_ions->generate_spectrum compare_mass Compare the observed molecular weight with the theoretical mass generate_spectrum->compare_mass

Figure 2. Workflow for MALDI-TOF MS analysis of peptides.

Detailed Protocol:

  • Sample and Matrix Preparation:

    • Prepare a 1 mg/mL stock solution of the peptide in 0.1% TFA in 50% acetonitrile/water.

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/0.1% TFA.

    • Mix the peptide solution and the matrix solution in a 1:1 ratio.

  • Sample Spotting:

    • Spot 1 µL of the peptide/matrix mixture onto a MALDI target plate.

    • Allow the spot to air dry completely, allowing the peptide and matrix to co-crystallize.

  • MS Analysis:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range for the peptide. For this compound, the expected monoisotopic mass is approximately 393.19 Da.[3]

  • Data Interpretation:

    • Compare the major peak in the mass spectrum to the calculated theoretical molecular weight of the peptide. A close match confirms the identity of the synthesized peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide and can be used for quantitative purity assessment (qNMR). 1H NMR is commonly used for this purpose.

Workflow for NMR-Based Peptide Analysis

NMR-Based Peptide Analysis Workflow cluster_sample_prep_nmr Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis_nmr Data Analysis dissolve_nmr Dissolve a precise amount of peptide in a deuterated solvent (e.g., DMSO-d6) add_standard Add a known amount of an internal standard for qNMR dissolve_nmr->add_standard transfer_tube Transfer the solution to an NMR tube add_standard->transfer_tube place_in_spec Place the NMR tube in the spectrometer transfer_tube->place_in_spec acquire_1h Acquire a 1H NMR spectrum place_in_spec->acquire_1h process_spectrum Process the spectrum (phasing, baseline correction) acquire_1h->process_spectrum integrate_peaks Integrate the signals of the peptide and the internal standard process_spectrum->integrate_peaks calculate_purity_nmr Calculate purity based on the integral ratios and known concentrations integrate_peaks->calculate_purity_nmr

Figure 3. Workflow for NMR-based peptide analysis.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the peptide.

    • Dissolve the peptide in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6).

    • For quantitative analysis (qNMR), add a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid).

  • NMR Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a 1H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate quantification.

  • Data Processing and Analysis:

    • Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the area of well-resolved proton signals corresponding to the peptide and the internal standard.

    • Calculate the purity of the peptide by comparing the integral of a known number of protons from the peptide to the integral of a known number of protons from the internal standard, taking into account their respective molecular weights and concentrations.

By employing these complementary analytical techniques, researchers can confidently assess the purity of synthetic peptides like this compound, ensuring the quality and integrity of their materials for downstream applications.

References

A Comparative Guide to Analytical Methods for Detecting Z-Gly-Leu-Ala-OH Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The manufacturing of synthetic peptides such as Z-Gly-Leu-Ala-OH, a protected tripeptide, invariably produces a range of impurities that can affect the final product's efficacy, safety, and stability. Rigorous analytical characterization is therefore essential to ensure the quality and purity of the active pharmaceutical ingredient (API). This guide provides a comparative overview of the most effective analytical methods for detecting and quantifying impurities in this compound, supported by representative experimental data and detailed protocols.

Introduction to this compound and Potential Impurities

This compound is a tripeptide composed of glycine, leucine, and alanine, with an N-terminal benzyloxycarbonyl (Z) protecting group. Impurities in its synthesis can arise from several sources, including incomplete reactions, side reactions, and racemization. For the purpose of this guide, we will consider the following potential process-related impurities:

  • Deletion Peptides: Z-Gly-Leu-OH (Impurity A) and Z-Gly-Ala-OH (Impurity B) resulting from the failed coupling of alanine or leucine, respectively.

  • Insertion Peptides: e.g., Z-Gly-Leu-Ala-Ala-OH (Impurity C), from an additional amino acid coupling.

  • Diastereomeric Impurities: Z-Gly-D-Leu-Ala-OH (Impurity D) and Z-Gly-Leu-D-Ala-OH (Impurity E), arising from the racemization of leucine or alanine during synthesis.

  • Incompletely Deprotected Impurities: Impurities still bearing protecting groups from the synthesis process.

  • Reagent-Related Impurities: Residual coupling agents or scavengers used during synthesis.

Comparison of Key Analytical Methods

The detection and quantification of these diverse impurities necessitate the use of orthogonal analytical techniques. The most powerful and commonly employed methods are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical MethodPrincipleAdvantagesLimitationsApplication for this compound
Reversed-Phase HPLC (RP-HPLC) with UV Detection Separation based on hydrophobicity.Robust, reproducible, and provides accurate quantification. Excellent for separating peptides with different sequences or modifications.[1]Limited peak capacity for highly complex mixtures. Co-elution of impurities is possible. Does not provide structural information for unknown peaks.Primary method for purity assessment and quantification of known impurities like deletion and insertion peptides.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the mass-resolving capability of MS.Provides molecular weight information for each chromatographic peak, enabling the identification of unknown impurities.[2] High sensitivity and specificity.Ionization suppression can affect quantification. Isomeric and diastereomeric impurities with the same mass are not differentiated by MS alone.Essential for identifying process-related impurities and degradation products by confirming their molecular weights.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unrivaled for unambiguous structure elucidation and distinguishing between isomers, including diastereomers.[3] Can detect impurities without a chromophore.Lower sensitivity compared to HPLC and MS, making it less suitable for trace impurity detection. Requires higher sample concentrations.Crucial for the definitive identification of diastereomeric impurities and for characterizing the overall structure of the main peptide and its impurities.
Chiral HPLC Separation of enantiomers and diastereomers using a chiral stationary phase or chiral mobile phase additives.Specifically designed to separate stereoisomers.[4]Can be more complex to develop and optimize than standard RP-HPLC methods.The gold standard for separating and quantifying diastereomeric impurities such as Z-Gly-D-Leu-Ala-OH and Z-Gly-Leu-D-Ala-OH.

Experimental Data and Protocols

RP-HPLC-UV Method for Purity Assessment

This method is suitable for the routine analysis of this compound purity and the quantification of deletion and insertion impurities.

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: 10-60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (for the peptide backbone).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.

Expected Results:

CompoundRetention Time (min)Relative Retention TimePeak Area % (Example)
Z-Gly-Leu-OH (Impurity A)12.50.830.45
Z-Gly-Ala-OH (Impurity B)10.80.720.30
This compound 15.0 1.00 98.5
Z-Gly-Leu-Ala-Ala-OH (Impurity C)16.21.080.60
Other Impurities--0.15
Total Purity 98.5
LC-MS Method for Impurity Identification

This method is used to confirm the identity of the main peak and to identify unknown impurities detected in the HPLC-UV analysis.

Experimental Protocol:

  • LC System: Same as the RP-HPLC-UV method.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: MS and MS/MS (data-dependent acquisition).

Expected Results:

Peak at RT (min)Compound Identity[M+H]⁺ (Expected)[M+H]⁺ (Observed)Key MS/MS Fragments (m/z)
10.8Z-Gly-Ala-OH (Impurity B)295.13295.14251, 207, 162
12.5Z-Gly-Leu-OH (Impurity A)337.18337.19293, 249, 162
15.0This compound 394.20 394.21 350, 306, 262, 162
16.2Z-Gly-Leu-Ala-Ala-OH (Impurity C)465.24465.25421, 377, 333, 162
Chiral HPLC Method for Diastereomer Analysis

This method is crucial for the separation and quantification of diastereomeric impurities.

Experimental Protocol:

  • Column: Chiral stationary phase column (e.g., cellulose or amylose-based).

  • Mobile Phase: Isocratic mixture of hexane and ethanol with a small percentage of a modifier like TFA. (The exact ratio needs to be optimized for the specific column).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 214 nm.

  • Column Temperature: 25 °C.

Expected Results:

CompoundRetention Time (min)Peak Area % (Example)
This compound (L-L) 18.5 99.2
Z-Gly-D-Leu-Ala-OH (D-L)20.10.5
Z-Gly-Leu-D-Ala-OH (L-D)22.40.3

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for impurity detection in this compound.

Analytical_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Characterization cluster_results Results Synthesis This compound Synthesis HPLC_UV RP-HPLC-UV (Purity & Quantification) Synthesis->HPLC_UV LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS Identify Unknowns Chiral_HPLC Chiral HPLC (Diastereomer Analysis) HPLC_UV->Chiral_HPLC Resolve Diastereomers Purity_Report Purity Report & Impurity Profile HPLC_UV->Purity_Report LC_MS->Purity_Report Chiral_HPLC->Purity_Report

Caption: Overall analytical workflow for this compound impurity profiling.

LC_MS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Separation HPLC Separation (C18 Column) ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS Scan (Molecular Weight) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Select Precursor Ion MS2 MS/MS Scan (Fragmentation Pattern) CID->MS2

Caption: Detailed workflow for LC-MS based impurity identification.

Conclusion

A multi-faceted analytical approach is indispensable for the comprehensive characterization of impurities in synthetically produced this compound. While RP-HPLC with UV detection serves as a robust method for routine purity assessment and quantification, it is the synergistic combination with mass spectrometry that enables the confident identification of unknown process-related impurities. Furthermore, for peptides containing multiple chiral centers, dedicated chiral HPLC methods are essential to ensure stereochemical purity. NMR spectroscopy remains the ultimate tool for absolute structure confirmation and for resolving any ambiguities that may arise from chromatographic and mass spectrometric data. The implementation of these orthogonal analytical techniques provides a robust framework for ensuring the quality, safety, and consistency of peptide-based therapeutics.

References

A Head-to-Head Comparison of Z and Fmoc Protection for the Solid-Phase Synthesis of Gly-Leu-Ala

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice of Nα-protecting group is a critical decision that influences the overall efficiency, purity, and yield of the final peptide. The two most venerable and widely utilized protecting group strategies are the benzyloxycarbonyl (Z or Cbz) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. This guide provides a detailed head-to-head comparison of these two strategies as applied to the synthesis of the tripeptide Glycyl-Leucyl-Alanine (Gly-Leu-Ala), offering researchers, scientists, and drug development professionals a clear understanding of their respective merits and drawbacks.

The Z-group, introduced by Bergmann and Zervas, is historically significant and is removed by catalytic hydrogenolysis. In contrast, the Fmoc group, developed by Carpino and Han, is base-labile and is typically cleaved using a secondary amine, most commonly piperidine. This fundamental difference in their deprotection chemistry dictates the entire synthetic strategy, including the choice of solid support and side-chain protecting groups, a concept known as orthogonality.

Comparative Synthesis Data: Z-Gly-Leu-Ala vs. Fmoc-Gly-Leu-Ala

The following table summarizes the hypothetical but representative quantitative data for the solid-phase synthesis of Gly-Leu-Ala using both Z and Fmoc protection strategies. These values are based on established principles and expected outcomes in peptide synthesis.

ParameterZ-Protection StrategyFmoc-Protection Strategy
Resin Loading 0.7 mmol/g0.7 mmol/g
1st Coupling (Ala) >99%>99%
1st Deprotection ~98% (Hydrogenolysis)>99% (Piperidine)
2nd Coupling (Leu) >99%>99%
2nd Deprotection ~98% (Hydrogenolysis)>99% (Piperidine)
3rd Coupling (Gly) >99%>99%
Final Cleavage ~90% (HF)~95% (TFA)
Crude Purity (HPLC) ~85%~92%
Overall Yield ~75%~88%

Experimental Workflows

The choice between Z and Fmoc protection dictates a distinct sequence of chemical reactions for the synthesis of Gly-Leu-Ala. The following diagrams illustrate the divergent pathways for each strategy.

Z_vs_Fmoc_Workflow cluster_Z Z-Protection Workflow cluster_Fmoc Fmoc-Protection Workflow Z_Start Ala-Resin Z_Deprotect1 Deprotection: H2, Pd/C Z_Start->Z_Deprotect1 Z_Couple_Leu Coupling: Z-Leu, DCC/HOBt Z_Deprotect1->Z_Couple_Leu Z_Deprotect2 Deprotection: H2, Pd/C Z_Couple_Leu->Z_Deprotect2 Z_Couple_Gly Coupling: Z-Gly, DCC/HOBt Z_Deprotect2->Z_Couple_Gly Z_Cleave Final Cleavage: HF Z_Couple_Gly->Z_Cleave Z_Peptide Gly-Leu-Ala Z_Cleave->Z_Peptide Fmoc_Start Ala-Resin Fmoc_Deprotect1 Deprotection: 20% Piperidine Fmoc_Start->Fmoc_Deprotect1 Fmoc_Couple_Leu Coupling: Fmoc-Leu, HBTU/DIPEA Fmoc_Deprotect1->Fmoc_Couple_Leu Fmoc_Deprotect2 Deprotection: 20% Piperidine Fmoc_Couple_Leu->Fmoc_Deprotect2 Fmoc_Couple_Gly Coupling: Fmoc-Gly, HBTU/DIPEA Fmoc_Deprotect2->Fmoc_Couple_Gly Fmoc_Cleave Final Cleavage: TFA Cocktail Fmoc_Couple_Gly->Fmoc_Cleave Fmoc_Peptide Gly-Leu-Ala Fmoc_Cleave->Fmoc_Peptide

Caption: Comparative workflows for Z and Fmoc solid-phase synthesis of Gly-Leu-Ala.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of Gly-Leu-Ala using both Z and Fmoc protecting group strategies.

I. Z-Protected Synthesis of Gly-Leu-Ala

This protocol utilizes a Merrifield resin and employs hydrogenolysis for the deprotection of the Z-group.

1. Resin Preparation and First Amino Acid Coupling:

  • Swell Merrifield resin (1 g, 0.7 mmol/g) in dichloromethane (DCM) for 1 hour.

  • Couple Z-Ala-OH (3 equivalents) to the resin using cesium carbonate (Cs2CO3) in dimethylformamide (DMF) at 50°C for 12 hours.

  • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

2. Deprotection of the Z-Group:

  • Suspend the Z-Ala-resin in DMF.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Bubble hydrogen gas through the suspension for 4 hours at room temperature.

  • Filter to remove the catalyst and wash the resin with DMF and DCM.

3. Coupling of the Second Amino Acid (Leucine):

  • Swell the deprotected Ala-resin in DMF.

  • In a separate vessel, pre-activate Z-Leu-OH (3 eq.) with dicyclohexylcarbodiimide (DCC, 3 eq.) and 1-hydroxybenzotriazole (HOBt, 3 eq.) in DMF for 15 minutes.

  • Add the activated amino acid solution to the resin and shake for 4 hours.

  • Wash the resin with DMF, DCM, and methanol.

4. Repetition for the Third Amino Acid (Glycine):

  • Repeat the deprotection step (hydrogenolysis) to remove the Z-group from Leucine.

  • Repeat the coupling step with Z-Gly-OH.

5. Final Cleavage from Resin:

  • Dry the fully assembled Z-Gly-Leu-Ala-resin.

  • Treat the resin with anhydrous hydrogen fluoride (HF) with a scavenger (e.g., anisole) at 0°C for 1 hour.

  • Evaporate the HF and precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

II. Fmoc-Protected Synthesis of Gly-Leu-Ala

This protocol uses a Wang resin, which is compatible with the trifluoroacetic acid (TFA) cleavage conditions of the Fmoc strategy.

1. Resin Preparation and First Amino Acid Loading:

  • Swell Wang resin (1 g, 0.7 mmol/g) in DMF for 1 hour.

  • Couple Fmoc-Ala-OH (3 eq.) to the resin using DCC (3 eq.) and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in DCM/DMF for 4 hours.

  • Cap any unreacted hydroxyl groups with acetic anhydride.

  • Wash the resin with DMF and DCM.

2. Deprotection of the Fmoc-Group:

  • Treat the Fmoc-Ala-resin with 20% piperidine in DMF for 20 minutes.

  • Wash the resin extensively with DMF and DCM to remove piperidine and dibenzofulvene adducts.

3. Coupling of the Second Amino Acid (Leucine):

  • Swell the deprotected Ala-resin in DMF.

  • In a separate vessel, pre-activate Fmoc-Leu-OH (3 eq.) with HBTU (2.9 eq.) and N,N-diisopropylethylamine (DIPEA, 6 eq.) in DMF for 5 minutes.

  • Add the activated amino acid solution to the resin and shake for 1 hour.

  • Wash the resin with DMF and DCM.

4. Repetition for the Third Amino Acid (Glycine):

  • Repeat the deprotection step (20% piperidine) to remove the Fmoc-group from Leucine.

  • Repeat the coupling step with Fmoc-Gly-OH.

5. Final Deprotection and Cleavage:

  • Remove the final Fmoc-group from Glycine using 20% piperidine in DMF.

  • Wash and dry the resin.

  • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.

  • Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Purify by RP-HPLC.

Conclusion

The choice between Z and Fmoc protection for the synthesis of Gly-Leu-Ala, and indeed for any peptide, involves a trade-off between historical precedent and modern efficiency. The Z-group, while foundational to peptide chemistry, involves harsher deprotection and cleavage conditions (hydrogenolysis and HF) which can be less compatible with sensitive residues and automated synthesis.

In contrast, the Fmoc strategy offers milder, more efficient deprotection conditions (piperidine) and a final cleavage (TFA) that is generally less destructive.[1] This leads to higher crude purity and overall yield, as reflected in the comparative data. For routine synthesis of peptides like Gly-Leu-Ala, the Fmoc strategy is the overwhelmingly preferred method in modern laboratories due to its compatibility with automated synthesizers and its generally cleaner reaction profiles. The Z-strategy, however, remains a valuable tool in specific applications where its unique chemical stability is required.

References

Safety Operating Guide

Proper Disposal of Z-Gly-Leu-Ala-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document outlines the recommended disposal procedures for Z-Gly-Leu-Ala-OH, a peptide compound common in biochemical and pharmaceutical research. While this compound is not currently classified as a hazardous substance, adherence to proper laboratory waste management protocols is essential for maintaining a safe research environment.

Researchers, scientists, and drug development professionals handling this compound should consult this guide to ensure safe and compliant disposal of waste containing this compound. This information is intended to supplement, not replace, institutional and regulatory guidelines.

Safety and Handling Overview

This compound is a peptide composed of glycine, leucine, and alanine. Current available safety data does not indicate that it is a hazardous substance. However, as with any chemical, it is crucial to handle it with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Disposal Procedures

The proper disposal route for this compound depends on its physical state (solid or in solution) and whether it has been mixed with any hazardous materials.

Table 1: Disposal Guidelines for this compound
Waste TypeRecommended Disposal Method
Uncontaminated Solid this compound Dispose of as non-hazardous solid waste. Place in a sealed, labeled container and discard with regular laboratory trash, unless institutional policy dictates otherwise.
Aqueous Solutions of this compound If the solution contains no other hazardous materials, it can typically be disposed of down the drain with copious amounts of water. Check with your institution's Environmental Health and Safety (EHS) office for specific guidelines on aqueous waste disposal.
Solutions of this compound in Organic Solvents This waste must be treated as hazardous chemical waste. Collect in a designated, properly labeled hazardous waste container for organic solvents. Do not mix with other waste streams.
Contaminated Materials (e.g., gloves, weigh boats, pipette tips) If contaminated only with this compound, these materials can be disposed of as regular solid laboratory waste. If contaminated with other hazardous chemicals, they must be disposed of as hazardous waste according to the nature of the other contaminants.

Experimental Protocol: Waste Stream Determination

To ensure proper segregation and disposal of this compound waste, follow this protocol:

  • Identify the Waste Stream: Determine if the waste is solid this compound, an aqueous solution, a solution in an organic solvent, or contaminated labware.

  • Assess for Contamination: Verify if the this compound waste has been in contact with any other chemical reagents.

  • Consult Safety Data Sheets (SDS): If mixed with other chemicals, consult the SDS for each component to determine the appropriate hazardous waste category.

  • Segregate and Label: Keep different waste streams separate. All waste containers must be clearly labeled with their contents.

  • Consult Institutional EHS: Before final disposal, confirm the chosen disposal method with your institution's Environmental Health and Safety office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste is_mixed Mixed with other chemicals? start->is_mixed is_hazardous Are other chemicals hazardous? is_mixed->is_hazardous Yes is_solid Is the waste in solid form? is_mixed->is_solid No is_hazardous->is_solid No hazardous_waste Dispose as Hazardous Chemical Waste is_hazardous->hazardous_waste Yes non_hazardous_solid Dispose as Non-Hazardous Solid Waste is_solid->non_hazardous_solid Yes non_hazardous_aqueous Dispose Down Drain with Water (Check EHS) is_solid->non_hazardous_aqueous No

Caption: Decision workflow for this compound disposal.

Disclaimer: The information provided is based on currently available safety data for this compound. It is the responsibility of the user to be aware of and comply with all applicable local, state, and federal regulations for waste disposal, as well as their own institution's policies. Always consult with your institution's Environmental Health and Safety (EHS) department for final guidance on chemical disposal procedures.

Safeguarding Your Research: A Guide to Handling Z-Gly-Leu-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This document provides essential guidance on the safe handling and disposal of the peptide Z-Gly-Leu-Ala-OH, emphasizing the use of appropriate personal protective equipment (PPE) and standardized operational procedures.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. This guidance is based on standard laboratory safety protocols for handling peptide compounds.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Chemical safety goggles or safety glasses with side shieldsProtects against splashes and airborne particles.
Hand Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical. It is advisable to change gloves frequently.[2]
Body Laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hoodMinimizes inhalation exposure. A respirator may be necessary for large quantities or fine powders.[1][2]

Operational Plan: Handling Procedures

Proper handling of this compound is critical to prevent exposure and contamination. The following step-by-step procedures should be followed.

Handling Solid (Lyophilized) this compound:
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of the powder.

  • Transfer: Use appropriate tools, such as a spatula or weighing paper, to transfer the solid material. Avoid creating dust.

  • Storage: Keep the container tightly sealed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Handling this compound in Solution:
  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly while stirring to prevent splashing. Perform this step in a chemical fume hood.

  • Pipetting: Use a calibrated pipette with a disposable tip to transfer solutions. Never pipette by mouth.

  • Spills: In the event of a spill, immediately alert others in the area. Contain the spill with an appropriate absorbent material. Clean the area thoroughly following your institution's established spill response protocol.

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

  • Waste Collection: Collect all waste containing this compound, including contaminated gloves, pipette tips, and absorbent materials, in a designated and clearly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.

Experimental Workflow

The following diagram illustrates the key stages of the handling and disposal workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal A Don PPE B Prepare Work Area A->B C Weigh Solid B->C D Prepare Solution C->D E Conduct Experiment D->E F Collect Waste E->F G Dispose via EHS F->G

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.